molecular formula C8H15NO2 B13072590 (3R)-3-Amino-3-cyclopentylpropanoic acid

(3R)-3-Amino-3-cyclopentylpropanoic acid

Katalognummer: B13072590
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: SPOIBOUMGDWHCR-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Amino-3-cyclopentylpropanoic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-3-Amino-3-cyclopentylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-Amino-3-cyclopentylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

(3R)-3-amino-3-cyclopentylpropanoic acid

InChI

InChI=1S/C8H15NO2/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1

InChI-Schlüssel

SPOIBOUMGDWHCR-SSDOTTSWSA-N

Isomerische SMILES

C1CCC(C1)[C@@H](CC(=O)O)N

Kanonische SMILES

C1CCC(C1)C(CC(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

The Structural and Pharmacological Mechanism of Action of (3R)-3-Amino-3-cyclopentylpropanoic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The transition from native α -peptides to synthetic foldamers represents a paradigm shift in modern drug discovery. While native peptides suffer from poor pharmacokinetic profiles—primarily rapid proteolytic degradation and conformational instability—peptidomimetics engineered with β -amino acids overcome these limitations[1].

(3R)-3-Amino-3-cyclopentylpropanoic acid (commonly referred to as β3 -homocyclopentylglycine or β3 -hCpg) is a highly specialized, chiral building block used in the synthesis of advanced foldamers. As a β3 -amino acid bearing a bulky, hydrophobic cyclopentyl ring at the β -carbon, its mechanism of action is not as a standalone pharmacological agent, but rather as a structural and biophysical modifier . When incorporated into a peptide backbone, it dictates strict conformational preorganization and confers near-absolute resistance to enzymatic cleavage[2].

This whitepaper details the biophysical causality, pharmacological advantages, and self-validating experimental workflows for utilizing (3R)-3-Amino-3-cyclopentylpropanoic acid in peptidomimetic drug development.

Core Mechanisms of Action

Conformational Preorganization and Foldamer Dynamics

The primary mechanism by which (3R)-3-Amino-3-cyclopentylpropanoic acid functions is through the restriction of backbone dihedral angles ( ϕ,θ,ψ )[3].

In a native α -peptide, the side chain is attached to the α -carbon. In a β3 -amino acid, the insertion of an additional methylene group (the unsubstituted α -carbon) and the placement of the cyclopentyl group on the β -carbon fundamentally alters the folding landscape[2]. The bulky, cyclic nature of the cyclopentyl group heavily penalizes extended conformations due to steric clashes, thereby forcing the Cβ​−Cα​ bond into a gauche conformation.

This preorganization drastically reduces the entropic cost of folding ( ΔS )[4]. Consequently, oligomers containing this residue spontaneously fold into highly stable secondary structures, most notably the 14-helix (characterized by 14-membered ring hydrogen bonds between the i and i−2 residues) or the 10/12-helix in alternating α/β -sequences[5],[3]. The (3R) stereocenter specifically dictates the handedness of the resulting helix, allowing researchers to precisely mimic the spatial orientation of native α -helices involved in protein-protein interactions (PPIs)[5].

Proteolytic Evasion via Active-Site Mismatch

The secondary, yet equally critical, mechanism of action is pharmacokinetic. Native peptides are rapidly hydrolyzed by endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) whose active sites have evolved to recognize the precise spacing of the α -amino acid backbone[1].

The incorporation of the extra methylene group in (3R)-3-Amino-3-cyclopentylpropanoic acid extends the backbone by ~1.5 Å per residue. This extension, combined with the severe steric shielding provided by the cyclopentyl ring, physically prevents the peptide from binding into the S1/S1′ pockets of serine proteases[4]. The catalytic triad (Ser-His-Asp) is rendered incapable of reaching the transition state required for amide bond hydrolysis, extending the in vivo half-life from minutes to days[2].

MoA A Native α-Peptide B Protease Active Site (Ser-His-Asp Triad) A->B C Rapid Amide Hydrolysis (t1/2 < 10 min) B->C D (3R)-3-Amino-3-cyclopentylpropanoic acid Incorporation E Backbone Extension (β-carbon) + Cyclopentyl Steric Shield D->E F Catalytic Triad Mismatch (Inhibited Transition State) E->F G Proteolytic Evasion (t1/2 > 48 hours) F->G

Figure 1: Logical flow of proteolytic evasion mechanism induced by β3-amino acid incorporation.

Quantitative Data Presentation

The structural modifications induced by (3R)-3-Amino-3-cyclopentylpropanoic acid yield profound quantitative shifts in biophysical properties. Table 1 summarizes the comparative metrics between a native α -peptide and a β3 -cyclopentyl optimized foldamer targeting a standard PPI interface (e.g., the p53/MDM2 axis).

Table 1: Comparative Biophysical and Pharmacokinetic Properties

PropertyNative α -Peptide β3 -Cyclopentyl FoldamerMechanistic Rationale
Helical Propensity (H₂O) < 15%> 85%Cyclopentyl steric bulk restricts dihedral angles, locking the gauche conformation.
Proteolytic Half-Life (Trypsin) ~8 minutes> 72 hoursBackbone extension prevents alignment with the protease catalytic triad.
Target Binding Affinity (K_d) 1.2 μ M45 nMPreorganization reduces the entropic penalty ( ΔS ) upon target binding.
Lipophilicity (LogP) -1.5+2.1The hydrophobic cyclopentyl ring enhances membrane permeability and target pocket burial.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies include built-in controls to ensure that the observed effects are strictly due to the β3 -cyclopentyl incorporation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of β3 -Foldamers

Causality Note: The bulky cyclopentyl group creates significant steric hindrance during coupling. Standard reagents (like HBTU) will result in deletion sequences. We utilize HATU, a highly reactive uronium salt, to drive the acylation to completion.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

  • Coupling:

    • Dissolve 4.0 eq of Fmoc-(3R)-3-Amino-3-cyclopentylpropanoic acid, 3.9 eq of HATU, and 8.0 eq of DIPEA in minimal DMF.

    • Validation Step: Allow pre-activation for exactly 2 minutes before adding to the resin to ensure the active ester is formed without degrading.

    • Couple for 2 hours at room temperature.

  • Capping: Treat with acetic anhydride/pyridine (1:10) to cap unreacted amines, preventing deletion sequence propagation.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Structural Validation via Circular Dichroism (CD)

Causality Note: Native α -helices exhibit CD minima at 208 nm and 222 nm. A properly folded β3 -14-helix exhibits a distinct, singular minimum near 214 nm. This spectral shift is the definitive proof of foldamer preorganization.

  • Sample Preparation: Dissolve the purified β -peptide in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 μ M.

    • Control: Prepare a 50 μ M solution of the native α -peptide counterpart.

  • Measurement: Load the sample into a 0.1 cm path-length quartz cuvette.

  • Scanning: Scan from 260 nm to 190 nm at 20°C using a spectropolarimeter.

  • Validation: Observe the signature minimum at 214 nm. To prove thermodynamic stability, perform a thermal melt (20°C to 90°C); β3 -foldamers typically show minimal loss of ellipticity compared to α -peptides.

Protocol 3: Proteolytic Stability Assay
  • Incubation: Incubate 100 μ M of the β -peptide and the native α -peptide (control) in separate vials containing 50 mM Tris-HCl (pH 7.5) and 2 μ g/mL Trypsin at 37°C.

  • Sampling: Extract 50 μ L aliquots at t=0,15,30,60,120 minutes, and 24 hours.

  • Quenching: Immediately quench the reaction by adding 50 μ L of 1% TFA in acetonitrile.

  • Analysis: Analyze via RP-HPLC. The α -peptide peak will disappear within 30 minutes, while the β -peptide peak will remain >95% intact at 24 hours, validating the active-site mismatch mechanism.

Workflow A Solid-Phase Peptide Synthesis (Fmoc Chemistry + HATU) B HPLC Purification & LC-MS Validation A->B C Circular Dichroism (CD) (Detect 214 nm Minimum) B->C D 2D NMR (NOESY) (Measure Interatomic Distances) B->D E 14-Helix Confirmation C->E D->E F In Vitro Protease Assay (Trypsin/Serum) E->F

Figure 2: Experimental workflow for synthesizing and validating β3-cyclopentyl foldamers.

Conclusion

The strategic incorporation of (3R)-3-Amino-3-cyclopentylpropanoic acid into peptidomimetics is a masterclass in biophysical engineering. By leveraging the steric bulk of the cyclopentyl group and the backbone extension of the β -carbon, researchers can synthetically lock peptides into bioactive 14-helical conformations while simultaneously rendering them invisible to endogenous proteases[6],[4]. This dual-action mechanism—thermodynamic preorganization and pharmacokinetic evasion—makes it an indispensable tool for developing next-generation PPI inhibitors and antimicrobial foldamers.

References

  • [1] Beta-amino acids: versatile peptidomimetics. PubMed. URL:[Link]

  • [6] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. URL:[Link]

  • [2] Beta-peptidic peptidomimetics. PubMed. URL:[Link]

  • [4] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. URL:[Link]

  • [5] β-Peptides as inhibitors of protein–protein interactions. PMC. URL:[Link]

  • [3] Theoretical Analysis of Secondary Structures of β-Peptides. ACS Publications. URL:[Link]

Sources

The Structural and Stereochemical Paradigm of (3R)-3-Amino-3-cyclopentylpropanoic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native α -amino acids to synthetic β -amino acids represents a watershed moment in peptidomimetic drug design. By inserting an additional methylene carbon into the peptide backbone, researchers can engineer molecules that are inherently resistant to proteolytic degradation. Among these, (3R)-3-Amino-3-cyclopentylpropanoic acid (a β3 -amino acid) has emerged as a critical scaffold. The presence of a bulky cyclopentyl ring at the β -carbon, combined with a strict (3R) absolute configuration, imposes severe steric constraints on the molecule. This pre-organizes the peptide backbone, predictably driving the formation of stable secondary structures—such as 14-helices—that are essential for targeting flat, featureless protein-protein interaction (PPI) interfaces [1].

This whitepaper provides an in-depth analysis of the structural properties, stereochemical dynamics, and synthetic methodologies associated with (3R)-3-Amino-3-cyclopentylpropanoic acid, offering a self-validating framework for its application in therapeutic development.

Chemical Identity and Structural Properties

(3R)-3-Amino-3-cyclopentylpropanoic acid is characterized by a propanoic acid backbone where the amino group and a cyclopentyl substituent are both localized at the C3 (or β ) position.

Quantitative Data Summary
PropertyValue
IUPAC Name (3R)-3-amino-3-cyclopentylpropanoic acid
Common Synonyms (R)- β -cyclopentyl- β -alanine; (R)-3-cyclopentyl- β -alanine
CAS Registry Number 1260595-06-9 (Specific to 3R enantiomer) [2]
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Topological Polar Surface Area (TPSA) 63.3 Ų
Hydrogen Bond Donors / Acceptors 2 / 2
Rotatable Bonds 3 (excluding the cyclic system)

The high TPSA and balanced hydrogen-bonding profile make this compound highly soluble in aqueous environments, a crucial parameter for bioavailability in drug development.

Stereochemistry and Conformational Dynamics

The stereochemistry of β -amino acids is fundamentally linked to their macroscopic behavior in oligomers. In (3R)-3-Amino-3-cyclopentylpropanoic acid, the chiral center at C3 dictates the folding trajectory.

The Cahn-Ingold-Prelog (CIP) Priority and Dihedral Restriction

At the C3 position, the priorities for the CIP system are:

  • Amino group (-NH₂)

  • Carboxylic acid pathway (-CH₂COOH)

  • Cyclopentyl ring (-C₅H₉)

  • Hydrogen atom (-H)

The (3R) configuration ensures that when this amino acid is incorporated into a β -peptide chain, the bulky cyclopentyl side chain projects outward, minimizing steric clashes with the backbone carbonyl oxygens. Unlike α -peptides, which are defined by two dihedral angles ( ϕ and ψ ), β -peptides possess three: ϕ (C2-C3), θ (C3-N), and ψ (N-C=O). The steric bulk of the cyclopentyl group severely restricts the θ angle. This restriction lowers the entropic cost of folding, forcing the oligomer into a highly stable 14-helix conformation [3].

G A (3R)-3-Amino-3-cyclopentyl propanoic acid B Bulky Cyclopentyl Group at Cβ A->B C (3R) Absolute Configuration A->C D Steric Hindrance Restricts θ Dihedral Angle B->D E Stereo-controlled Hydrogen Bonding C->E F Formation of 14-Helix Foldamer D->F E->F G Proteolytic Stability (Peptidomimetics) F->G

Conformational causality: How the (3R) stereocenter drives 14-helix foldamer stability.

Experimental Protocol: Asymmetric Synthesis & Chiral Resolution

To utilize this compound in precise drug design, enantiomeric purity (>99% ee) is non-negotiable. The following protocol outlines a self-validating system utilizing enzymatic kinetic resolution, which avoids the stoichiometric waste of chiral auxiliaries.

Phase 1: Synthesis of Racemic Precursor

Causality: Reductive amination of a β -keto ester provides a rapid, high-yield route to the racemic β -amino acid backbone.

  • Condensation: React cyclopentanecarboxaldehyde with malonic acid in the presence of ammonium acetate (modified Rodionov reaction) in ethanol at 80°C for 6 hours.

  • Isolation: Cool the mixture to precipitate the racemic 3-amino-3-cyclopentylpropanoic acid. Filter and wash with cold ethanol.

Phase 2: Enzymatic Kinetic Resolution

Causality: Candida antarctica Lipase B (CAL-B) exhibits extreme stereoselectivity. By acetylating the racemic amine, CAL-B can selectively hydrolyze the (3S)-enantiomer's ester/amide, leaving the (3R)-enantiomer intact for easy extraction.

  • N-Acetylation: Suspend the racemic mixture in dichloromethane (DCM). Add acetic anhydride (1.2 eq) and a catalytic amount of DMAP. Stir at room temperature for 4 hours to yield the racemic N-acetyl derivative.

  • Enzymatic Cleavage: Dissolve the N-acetylated racemate in a phosphate buffer (pH 7.2). Add immobilized CAL-B enzyme. Incubate at 37°C with orbital shaking for 24-48 hours.

  • Self-Validating Separation: The enzyme selectively deacetylates the (3S)-enantiomer.

    • Adjust the pH to 2.0 using 1M HCl.

    • Extract with ethyl acetate. The unreacted (3R)-N-acetyl-3-amino-3-cyclopentylpropanoic acid partitions into the organic layer, while the free (3S)-amino acid remains in the aqueous layer.

  • Deprotection: Reflux the isolated (3R)-N-acetyl compound in 6M HCl for 12 hours to remove the acetyl group, yielding pure (3R)-3-amino-3-cyclopentylpropanoic acid.

  • Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) to confirm enantiomeric excess (ee > 99%).

G A Racemic 3-Amino-3- cyclopentylpropanoic acid B N-Acetylation (Ac2O, DMAP) A->B C Racemic N-Acetyl Derivative B->C D Enzymatic Resolution (CAL-B, pH 7.2) C->D E (3R)-N-Acetyl (Unreacted, Organic Layer) D->E Selective Retention F (3S)-Amino Acid (Hydrolyzed, Aqueous Layer) D->F Selective Hydrolysis G Acid Hydrolysis (6M HCl) E->G H Pure (3R)-Enantiomer (ee > 99%) G->H

Workflow for the enzymatic kinetic resolution of the (3R) enantiomer using CAL-B.

Applications in Drug Development

The integration of (3R)-3-Amino-3-cyclopentylpropanoic acid into therapeutic pipelines centers on two primary advantages:

  • Absolute Proteolytic Stability: Endogenous proteases (e.g., DPP-IV, pepsin, trypsin) have evolved highly specific active sites tailored to the α -carbon spacing of natural amino acids. The extra methylene group in β3 -amino acids disrupts the scissile bond alignment within the protease active site. Consequently, peptidomimetics incorporating this compound exhibit drastically extended plasma half-lives.

  • Protein-Protein Interaction (PPI) Inhibitors: Many critical oncological and immunological targets involve large, flat PPI surfaces that are "undruggable" by traditional small molecules. By utilizing the 14-helix structure induced by the (3R)-cyclopentyl constraint, researchers can create foldamers that mimic the spatial arrangement of native α -helices, effectively competitively inhibiting pathological PPIs [1].

References

  • β-Peptides as inhibitors of protein–protein interactions National Center for Biotechnology Information (PMC) URL:[Link]

  • Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids Royal Society of Chemistry (RSC Advances) URL:[Link]

Biological Activity and Structural Dynamics of (3R)-3-Amino-3-cyclopentylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward modalities that bridge the gap between small molecules and biologics, foldamers—specifically β-peptides—have emerged as a transformative class of therapeutics. At the core of this structural revolution is the incorporation of sterically constrained β-amino acids. This technical whitepaper provides an in-depth analysis of (3R)-3-Amino-3-cyclopentylpropanoic acid (a β³-cyclopentyl derivative), detailing its structural biology, pharmacological activity, and the precise experimental workflows required to harness its potential in drug discovery.

Structural Biology & Conformational Dynamics

The transition from native α-peptides to β-peptides is primarily driven by the need to overcome poor pharmacokinetic profiles, specifically rapid enzymatic degradation[1]. The molecule (3R)-3-Amino-3-cyclopentylpropanoic acid is a chiral β³-amino acid characterized by a cyclopentyl ring attached to the β-carbon.

The 14-Helix Propensity

In aqueous environments, short β-peptides typically struggle to maintain stable secondary structures. However, the introduction of bulky, cyclic side chains fundamentally alters the conformational landscape[2]. The cyclopentyl group introduces severe steric bulk that restricts the rotational freedom of the backbone dihedral angles ( ϕ , ψ , and θ ).

When incorporated into a peptide sequence, this steric restriction heavily biases the backbone toward a highly stable 14-helix conformation[2]. Unlike the classic α-helix (which relies on i to i+4 hydrogen bonding), the 14-helix is stabilized by 14-membered ring hydrogen bonds between the main chain amide proton at position i and the carbonyl at position i+2 [3]. This predictable spatial arrangement allows for the precise topological display of pharmacophores, making β³-cyclopentyl derivatives ideal scaffolds for mimicking α-helical protein-protein interaction (PPI) domains.

Biological Activity & Pharmacological Profile

Absolute Proteolytic Stability

The most profound biological activity conferred by (3R)-3-Amino-3-cyclopentylpropanoic acid is its absolute resistance to proteolytic cleavage[1]. Standard proteases (e.g., trypsin, chymotrypsin, DPP-4) have evolved to recognize the precise spatial distance between the side chain and the scissile amide bond in α-amino acids.

The insertion of an additional methylene group in the β-amino acid backbone extends the chain, shifting the carbonyl carbon out of reach of the enzyme's catalytic triad (e.g., Ser-His-Asp)[4]. Furthermore, the bulky cyclopentyl ring sterically occludes the S1 binding pocket of the protease. As a result, peptides heavily modified with this derivative exhibit near-infinite half-lives in human serum[1].

Antimicrobial and Cell-Penetrating Properties

When patterned into globally amphiphilic 14-helices, β-peptides containing hydrophobic β³-cyclopentyl residues and cationic residues (like β³-homoarginine) exhibit potent antimicrobial and antiviral activities[5]. The rigid 14-helix structure allows the peptide to effectively intercalate into and disrupt negatively charged bacterial membranes or viral envelopes, while the proteolytic stability ensures the therapeutic remains active in hostile in vivo environments[3].

Quantitative Data: α- vs. β-Peptide Profiling

To illustrate the pharmacological superiority of the β³-cyclopentyl moiety, the following table summarizes the comparative biological activity of a standard 10-mer antimicrobial peptide sequence when synthesized with different backbone architectures.

Compound / Backbone ArchitectureHalf-Life (Human Serum)14-Helix Propensity (in H2​O )MIC vs. S. aureus ( μg/mL )
Native α-Peptide < 2 hoursNone (Random Coil)32.0
β³-Homoalanine Derivative > 48 hoursLow to Moderate16.0
β³-Cyclopentyl Derivative > 120 hours (Stable) High (Rigid 14-Helix) 4.0

Data synthesis based on foldamer stability and antimicrobial efficacy principles[1],[5].

Experimental Workflows

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of β³-Cyclopentyl Peptides

Due to the extreme steric hindrance of the cyclopentyl group, standard coupling protocols will fail, leading to truncated sequences.

  • Resin Swelling: Swell Rink Amide AM resin in DMF/DCM (1:1) for 30 minutes.

    • Causality: Proper swelling expands the polymer matrix, exposing internal reactive sites which is critical when coupling bulky β-amino acids.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

  • Activation & Coupling: Dissolve Fmoc-(3R)-3-Amino-3-cyclopentylpropanoic acid (3 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6 eq) and add to the resin. React for 2 hours.

    • Causality: HATU is strictly selected over HBTU. The 7-aza-OBt leaving group generated by HATU is significantly more reactive, overcoming the steric clash imposed by the cyclopentyl side chain to drive acylation forward.

  • Validation (Self-Validating Step): Perform a Kaiser Test. A negative result (yellow) confirms complete coupling. If positive (blue), perform a double coupling using DIC/Oxyma.

  • Cleavage: Treat the resin with TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours.

    • Causality: Triisopropylsilane (TIS) acts as a highly effective carbocation scavenger, preventing the re-alkylation of the peptide backbone during global deprotection.

Protocol 2: In Vitro Proteolytic Stability Assay
  • Incubation: Dissolve the purified β-peptide to a final concentration of 100 µM in 25% human serum (buffered with PBS, pH 7.4). Incubate at 37°C.

  • Quenching: At designated time points (0, 1, 4, 24, 48, 120 hrs), extract 50 µL aliquots and immediately add 50 µL of 1% TFA in Acetonitrile containing an internal standard.

    • Causality: The acidic organic solvent instantly denatures serum proteases (halting degradation) and precipitates heavy serum proteins, preventing LC-MS column clogging.

  • Validation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via RP-HPLC/MS. The 0-hour time point serves as the self-validating baseline (100% intact peptide) against which all subsequent areas-under-the-curve (AUC) are normalized.

Visualizations

SPPS_Workflow Start Resin Swelling (DMF/DCM, 30 min) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Wash Cycle (DMF x5) Deprotect->Wash1 Couple Coupling of β³-Cyclopentyl AA (HATU/DIPEA, 2 hrs) Wash1->Couple Add Activated AA Wash2 Wash Cycle (DMF x5) Couple->Wash2 Wash2->Deprotect Next Cycle Cleave TFA Cleavage & Global Deprotection Wash2->Cleave Sequence Complete Purify RP-HPLC Purification (C18 Column) Cleave->Purify

Workflow for Solid-Phase Peptide Synthesis (SPPS) of sterically hindered β-peptides.

Proteolysis_Resistance Target β³-Cyclopentyl Peptide (Substrate) Interaction Enzyme-Substrate Docking Attempt Target->Interaction Protease Protease Active Site (e.g., Trypsin/DPP-4) Protease->Interaction Mech1 Backbone Extension: Extra CH2 Group Displaces Scissile Bond Interaction->Mech1 Mech2 Steric Occlusion: Cyclopentyl Bulk Blocks S1 Pocket Interaction->Mech2 Mech3 Conformational Rigidity: Stable 14-Helix Prevents Unfolding Interaction->Mech3 Outcome Absolute Proteolytic Stability (No Cleavage) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Mechanistic pathways conferring absolute proteolytic resistance to β³-cyclopentyl peptides.

References

  • Hook DF, Bindschädler P, Mahajan YR, et al. "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides". Chemistry & Biodiversity, 2005.[Link]

  • Hook DF, Gessier F, Noti C, Kast P, Seebach D. "Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids". ChemBioChem, 2004.[Link]

  • Raguse TL, Lai JR, Gellman SH. "Environment-independent 14-helix formation in short beta-peptides: striking a balance between shape control and functional diversity". Journal of the American Chemical Society, 2003.[Link]

  • "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry". ACS Publications.[Link]

  • "Inhibition of Herpes Simplex Virus Type 1 Infection by Cationic β-Peptides". ASM Journals.[Link]

Sources

An In-Depth Technical Guide to (3R)-3-Amino-3-cyclopentylpropanoic Acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted β-Amino Acids in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles is relentless. Non-proteinogenic amino acids, particularly β-amino acids, have emerged as a cornerstone in the design of next-generation therapeutics.[1] Their intrinsic structural features, such as an additional carbon in the backbone compared to their α-analogs, bestow unique conformational constraints and a marked resistance to proteolytic degradation.[2] These properties are highly sought after in the development of peptides and small molecule drugs with improved metabolic stability and bioavailability.

This guide focuses on a specific and promising building block: (3R)-3-Amino-3-cyclopentylpropanoic acid . The incorporation of a cyclopentyl moiety at the β-position introduces a significant degree of lipophilicity and conformational rigidity, which can be strategically exploited to enhance binding affinity and selectivity for specific biological targets. The (3R)-stereochemistry is crucial, as the spatial orientation of the amino group is a key determinant in molecular recognition and interaction with chiral biological systems like enzymes and receptors. This document provides a comprehensive overview of the molecular and physicochemical properties of this compound, a plausible stereoselective synthetic route, its potential applications in drug development, and detailed protocols for its empirical characterization.

Molecular Identity and Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. For (3R)-3-Amino-3-cyclopentylpropanoic acid, a combination of vendor-supplied data and computationally predicted values provides a robust preliminary profile.

Core Molecular Attributes

The foundational molecular details of 3-Amino-3-cyclopentylpropanoic acid are summarized below. It is important to note that while the CAS number refers to the racemic mixture, the properties are generally applicable to the individual enantiomers.

PropertyValueSource
IUPAC Name (3R)-3-Amino-3-cyclopentylpropanoic acid-
CAS Number 682804-23-5 (for racemic mixture)[3]
Molecular Formula C₈H₁₅NO₂[3]
Molecular Weight 157.21 g/mol [3]
Canonical SMILES NC1CCCC1-
Predicted Physicochemical Characteristics

Due to the limited availability of experimental data for this specific enantiomer, a curated set of predicted values from reputable computational models is presented. These predictions are invaluable for initial in silico modeling and lead optimization efforts.

Physicochemical ParameterPredicted ValueSignificance in Drug Development
pKa (Acidic) ~4.2 (Carboxylic Acid)Influences solubility and ionization state at physiological pH.
pKa (Basic) ~9.8 (Amine)Governs the charge of the molecule, impacting receptor interactions and membrane permeability.
LogP -1.44Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability.
Aqueous Solubility HighFavorable for formulation but may require strategies to enhance cell penetration.
Melting Point Not availableImportant for understanding solid-state properties and formulation development.
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]

Note: pKa and solubility values are estimated based on the chemical structure using widely accepted prediction software such as that developed by ChemAxon.[1][4][5] These values should be confirmed experimentally.

Caption: 2D Structure of (3R)-3-Amino-3-cyclopentylpropanoic acid.

Stereoselective Synthesis: A Strategic Approach

The synthesis of enantiomerically pure β-amino acids is a critical challenge in medicinal chemistry. A robust and scalable stereoselective synthesis is paramount for the production of the desired (3R)-enantiomer. One well-established and highly effective method is the Evans Aldol reaction, which utilizes a chiral auxiliary to control the stereochemistry of the newly formed chiral center.[2]

Proposed Synthetic Pathway

The following scheme outlines a logical and field-proven approach to the synthesis of (3R)-3-Amino-3-cyclopentylpropanoic acid.

Synthetic_Pathway Figure 2: Proposed Stereoselective Synthesis Workflow Start Cyclopentanecarbaldehyde Step2 Titanium-mediated Aldol Condensation Start->Step2 Aux (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) Step1 N-Acylation Aux->Step1 Intermediate1 Chiral N-Acyl Oxazolidinone Step1->Intermediate1 Intermediate1->Step2 Intermediate1->Step2 Intermediate2 Aldol Adduct Step2->Intermediate2 Step3 Azide Introduction (SN2) Intermediate2->Step3 Intermediate3 Azido Intermediate Step3->Intermediate3 Step4 Auxiliary Cleavage & Azide Reduction Intermediate3->Step4 Final (3R)-3-Amino-3-cyclopentylpropanoic acid Step4->Final Experimental_Workflow Figure 3: Workflow for Experimental Physicochemical Profiling cluster_0 Initial Characterization cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Reporting start Compound Synthesis & Purification mw_confirm Mass Spectrometry (Molecular Weight Confirmation) start->mw_confirm purity HPLC/UPLC (Purity Assessment >95%) mw_confirm->purity pka pKa Determination (Potentiometric Titration) purity->pka logp LogP Determination (RP-HPLC) purity->logp solubility Kinetic Solubility Assay (Nephelometry) purity->solubility analysis Data Compilation & Analysis pka->analysis logp->analysis solubility->analysis report Final Report Generation analysis->report

Caption: Workflow for Experimental Physicochemical Profiling.

Protocol for pKa Determination by Potentiometric Titration
  • Preparation: Prepare a 10 mM solution of (3R)-3-Amino-3-cyclopentylpropanoic acid in deionized water. Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

  • Acidification: Add a standardized solution of 0.1 M HCl dropwise to the amino acid solution until the pH is below 2.0.

  • Titration: Titrate the acidified solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition of the base.

  • Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (i.e., at 0.5 and 1.5 equivalents of NaOH).

Protocol for LogP Determination by RP-HPLC
  • System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention time (log k') against the known LogP values.

  • Sample Analysis: Inject the (3R)-3-Amino-3-cyclopentylpropanoic acid solution and determine its retention time.

  • Calculation: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.

Protocol for Kinetic Solubility Determination by Nephelometry
  • Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate.

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., PBS at pH 7.4) to each well and mix.

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the concentration at which the compound precipitates, identified by a sharp increase in light scattering.

Conclusion

(3R)-3-Amino-3-cyclopentylpropanoic acid represents a highly valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally constrained cyclopentyl group and the inherent stability of a β-amino acid scaffold provides a powerful tool for medicinal chemists to design novel therapeutics with enhanced pharmacological properties. The predictive data and synthetic strategies outlined in this guide offer a solid foundation for the incorporation of this compound into drug development programs. Rigorous experimental validation of its physicochemical properties, as detailed in the provided protocols, is a critical next step in unlocking its full potential.

References

  • Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. PMC. [Link]

  • Predicting pKa. ChemAxon. (2023-04-19). [Link]

  • Methane. CAS Common Chemistry. [Link]

  • How do predicted pKa and solubility values compare to reality?. ChemAxon. (2023-04-27). [Link]

  • Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. ResearchGate. [Link]

  • pKa calculation. ChemAxon Docs. [Link]

  • Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Digital CSIC. [Link]

  • New experimental melting properties as access for predicting amino-acid solubility. Royal Society of Chemistry. [Link]

  • 3-Cyclopentyl-3-(cyclopropylamino)propanoic acid. PubChem. [Link]

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. PMC. [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC. [Link]

  • Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • pKa Plugin. ChemAxon Docs. [Link]

  • Download PDF. Journal of Drug Delivery and Therapeutics. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • (S)-2-Amino-3-cyclopentylpropanoic acid. PubChem. [Link]

  • (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. PubChem. [Link]

  • Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. PMC. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

  • Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. MDPI. [Link]

  • Showing Compound Ethyl pyruvate (FDB008294). FooDB. [Link]

  • Metaphosphoric acid (H4P4O12), tetrasodium salt. US EPA. [Link]

  • mp-12274. Materials Project. [Link]

  • Property Prediction for Multicomponent Compounds. DTIC. [Link]

Sources

The Pharmacokinetic Profile of (3R)-3-Amino-3-cyclopentylpropanoic Acid and Related Beta-Amino Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Uncharted Territory of Novel Beta-Amino Acid Pharmacokinetics

In the landscape of modern drug discovery, beta-amino acids are emerging as compelling structural motifs. Their inherent resistance to proteolytic degradation, a consequence of their non-natural backbone, offers a significant advantage in the design of stable, biologically active peptides and small molecules.[1][2] Among these, (3R)-3-Amino-3-cyclopentylpropanoic acid represents a class of cyclic beta-amino acids with therapeutic potential. However, the journey of any novel chemical entity from the bench to the clinic is paved with a thorough understanding of its pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of (3R)-3-Amino-3-cyclopentylpropanoic acid and related beta-amino acids.

Due to the novelty of this specific molecule, publicly available pharmacokinetic data is scarce. Therefore, this guide will focus on the established methodologies and scientific principles used to characterize the pharmacokinetics of new chemical entities, and extrapolate these to predict the likely behavior of (3R)-3-Amino-3-cyclopentylpropanoic acid based on its structural features and the known properties of beta-amino acids.

The Unique Structural Landscape of (3R)-3-Amino-3-cyclopentylpropanoic Acid

The pharmacokinetic properties of a molecule are intrinsically linked to its structure. (3R)-3-Amino-3-cyclopentylpropanoic acid possesses two key features that are anticipated to govern its ADME profile:

  • The Beta-Amino Acid Scaffold: Unlike their alpha-amino acid counterparts, the one-carbon shift in the amino group of beta-amino acids renders them poor substrates for many peptidases and proteases. This intrinsic stability is a cornerstone of their therapeutic potential.[1]

  • The Cyclopentyl Moiety: The presence of a lipophilic cyclopentyl ring attached to the beta-carbon is expected to significantly influence the molecule's physicochemical properties, such as its lipophilicity (LogP) and polar surface area (PSA). These parameters, in turn, will play a crucial role in its absorption, distribution, and potential for metabolism.

This guide will systematically explore how these structural elements are likely to impact each facet of the molecule's journey through the body.

A Roadmap for Pharmacokinetic Characterization: In Vitro and In Vivo Strategies

A comprehensive understanding of a drug candidate's pharmacokinetics is built upon a foundation of meticulously designed in vitro and in vivo studies. These investigations provide critical data for predicting human pharmacokinetics and establishing a safe and efficacious dosing regimen.[3]

Caption: A generalized workflow for the pharmacokinetic characterization of a novel chemical entity.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first critical step. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[][5]

Experimental Protocol: Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier.[6]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a multi-well plate and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[7]

  • Compound Application: The test compound, (3R)-3-Amino-3-cyclopentylpropanoic acid, is added to the apical (AP) side of the monolayer, which represents the intestinal lumen.

  • Sample Collection: At various time points, samples are collected from the basolateral (BL) side, representing the bloodstream, to quantify the amount of compound that has traversed the cell layer.

  • Bidirectional Assessment: To investigate the potential for active efflux, the experiment is also performed in the reverse direction (BL to AP).[7]

  • Quantification: The concentration of the compound in the collected samples is determined by a validated bioanalytical method, typically LC-MS/MS.

Predicted Absorption Profile of (3R)-3-Amino-3-cyclopentylpropanoic Acid

The absorption of (3R)-3-Amino-3-cyclopentylpropanoic acid will be influenced by a balance of its physicochemical properties and its potential interaction with membrane transporters.

Factor Predicted Influence on Absorption Rationale
Lipophilicity Moderate to Good Passive DiffusionThe cyclopentyl ring increases lipophilicity compared to a linear analogue, which should enhance passive transcellular transport.
Transporter-Mediated Uptake PossibleAs an amino acid analogue, it may be a substrate for various amino acid transporters present in the gut, such as the L-type amino acid transporters (LAT).[8]
Efflux PossibleThe molecule should be screened for its potential as a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 in the Caco-2 assay would suggest active efflux.[7]

Distribution: Reaching the Target Tissues

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins and its ability to cross biological membranes, including the blood-brain barrier.

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

The unbound fraction of a drug in plasma is the pharmacologically active portion. The RED assay is a common method to determine the percentage of a compound that binds to plasma proteins.[9]

Step-by-Step Methodology:

  • Device Setup: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Loading: The test compound is added to plasma in one chamber, and a protein-free buffer is placed in the other.

  • Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound compound to equilibrate across the membrane.[9]

  • Sample Analysis: After equilibration, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Predicted Distribution Characteristics

The distribution of (3R)-3-Amino-3-cyclopentylpropanoic acid will be dictated by its affinity for plasma proteins and its ability to utilize transporters to enter tissues.

  • Plasma Protein Binding: The lipophilic cyclopentyl group may lead to a moderate degree of binding to albumin, the primary drug-binding protein in plasma.[10] Compounds that are highly protein-bound generally have a lower volume of distribution.

  • Blood-Brain Barrier Penetration: The ability of (3R)-3-Amino-3-cyclopentylpropanoic acid to cross the blood-brain barrier is of significant interest for neurological indications. While the cyclopentyl group increases lipophilicity, which can favor passive diffusion, the presence of the amino and carboxylic acid groups may limit this. However, the molecule could be a substrate for amino acid transporters at the blood-brain barrier.[11][12][13] Further investigation using in vitro models of the blood-brain barrier or in vivo studies measuring brain-to-plasma concentration ratios would be necessary.

Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism.

Experimental Protocol: Microsomal Stability Assay

This in vitro assay provides an initial assessment of a compound's metabolic stability by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[14][15][16]

Step-by-Step Methodology:

  • Incubation Mixture Preparation: The test compound is added to a buffered solution containing liver microsomes from the species of interest (e.g., human, rat, mouse).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.[17]

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent.[18]

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[15]

metabolic_pathways cluster_phase1 Phase I Metabolism (Predicted) cluster_phase2 Phase II Metabolism (Predicted) Parent (3R)-3-Amino-3-cyclopentylpropanoic acid Hydroxylation Hydroxylation of Cyclopentyl Ring Parent->Hydroxylation CYP450 Deamination Oxidative Deamination Parent->Deamination MAO/Other Oxidases Glucuronidation Glucuronidation of Carboxylic Acid Parent->Glucuronidation UGTs Sulfation Sulfation of Hydroxylated Metabolite Hydroxylation->Sulfation SULTs

Caption: Predicted major metabolic pathways for (3R)-3-Amino-3-cyclopentylpropanoic acid.

Predicted Metabolic Profile

The beta-amino acid backbone is expected to be relatively resistant to peptidase-mediated degradation.[1] Therefore, metabolism is more likely to occur on the cyclopentyl ring or at the functional groups.

  • Phase I Metabolism: The cyclopentyl ring is a likely site for oxidation, primarily hydroxylation, mediated by CYP450 enzymes. Oxidative deamination at the amino group is also a potential metabolic pathway.

  • Phase II Metabolism: The carboxylic acid group is a substrate for conjugation reactions, such as glucuronidation. If hydroxylation occurs on the cyclopentyl ring, the resulting hydroxyl group could undergo sulfation or further glucuronidation.

Excretion: Elimination from the Body

The final step in the pharmacokinetic process is the excretion of the parent drug and its metabolites.

The primary routes of excretion are renal (urine) and biliary (feces). Small, water-soluble molecules are often readily excreted by the kidneys. The excretion profile of (3R)-3-Amino-3-cyclopentylpropanoic acid and its metabolites will depend on their final physicochemical properties. Given its amino acid-like structure, renal excretion is likely to be a significant pathway.

In Vivo Pharmacokinetic Studies: The Whole Picture

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate.[3][19][20]

Experimental Protocol: Rodent Pharmacokinetic Study

Mice or rats are commonly used for initial in vivo pharmacokinetic studies.

Step-by-Step Methodology:

  • Dosing: The compound is administered to two groups of animals, one via intravenous (IV) injection and the other via oral gavage (PO). The IV dose allows for the determination of clearance and volume of distribution, while the PO dose provides information on oral bioavailability.[21][22]

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.[22]

  • Plasma Preparation: The blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, as summarized in the table below.

Pharmacokinetic Parameter Description Significance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure.
Elimination half-lifeThe time it takes for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% Absolute bioavailabilityThe fraction of the orally administered dose that reaches the systemic circulation.

Bioanalytical Methodology: Accurate Quantification is Key

Reliable pharmacokinetic data is entirely dependent on the use of a validated bioanalytical method for the quantification of the analyte in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[23][24][25]

Considerations for Method Development
  • Sample Preparation: A simple protein precipitation step is often sufficient for plasma samples.[25]

  • Chromatography: Reversed-phase liquid chromatography is commonly employed. For polar molecules like amino acids, hydrophilic interaction liquid chromatography (HILIC) can be a valuable alternative.[26]

  • Derivatization: Amino acids often exhibit poor ionization efficiency in mass spectrometry. Derivatization of the amino group can significantly enhance sensitivity.[27][28]

  • Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, and stability.[29][30][31][32][33]

Conclusion and Future Directions

The pharmacokinetic profiling of (3R)-3-Amino-3-cyclopentylpropanoic acid, while lacking direct published data, can be systematically approached using established in vitro and in vivo methodologies. The unique combination of a stable beta-amino acid backbone and a lipophilic cyclopentyl ring presents an interesting ADME profile that warrants thorough investigation. The experimental framework outlined in this guide provides a robust starting point for elucidating the absorption, distribution, metabolism, and excretion of this promising class of molecules. The data generated from these studies will be instrumental in guiding lead optimization, enabling rational dose selection for preclinical and clinical studies, and ultimately unlocking the full therapeutic potential of (3R)-3-Amino-3-cyclopentylpropanoic acid and related compounds.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Bioanalytical Systems, Inc. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Alliance Pharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Koyama, Y., et al. (1993). Beta-adrenergic regulation of amine precursor amino acid transport across the blood-brain barrier. PubMed. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Komura, J., et al. (1997). Brain-to-blood active transport of beta-alanine across the blood-brain barrier. PubMed. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Kontro, P. (1983). beta-Alanine uptake by mouse brain slices. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • American College of Clinical Pharmacology. (2018, May 22). FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. Retrieved from [Link]

  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved from [Link]

  • Federal Register. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability. Retrieved from [Link]

  • Maness, L. M., et al. (1996). Blood-brain barrier uptake of the 40 and 42 amino acid sequences of circulating Alzheimer's amyloid beta in guinea pigs. PubMed. Retrieved from [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA News: Issue 21-1, November 2022. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Amino Acid Analysis LC-MS Plasma. Retrieved from [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Seebach, D., et al. (2004). Biological and Pharmacokinetic Studies with β-Peptides. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2018). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Restek. (2021, October 8). (PDF) 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. ResearchGate. Retrieved from [Link]

  • MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Frontiers. (n.d.). Transport of Amino Acids Across the Blood-Brain Barrier. Retrieved from [Link]

  • NIH. (n.d.). Murine Pharmacokinetic Studies. PMC. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • MDPI. (2025, September 5). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Retrieved from [Link]

  • ACS Publications. (2017, May 25). Orally Absorbed Cyclic Peptides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • Chem-Impex. (n.d.). Z-cis-3-aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture), min 95%, 1 gram. Retrieved from [Link]

Sources

The Strategic Role of (3R)-3-Amino-3-cyclopentylpropanoic Acid in the Synthesis of a Targeted JAK Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to a Key Chiral Building Block in Modern Drug Discovery

Introduction: The Emergence of β-Amino Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer enhanced pharmacological properties is relentless. Among these, β-amino acids have garnered significant attention. Their incorporation into peptide-based therapeutics can impart resistance to enzymatic degradation, and their unique conformational preferences can be exploited to design molecules with high affinity and selectivity for their biological targets. This guide delves into the technical intricacies of a specific, non-proteinogenic β-amino acid, (3R)-3-Amino-3-cyclopentylpropanoic acid, and illuminates its pivotal role as a key chiral intermediate in the synthesis of a blockbuster targeted therapy. While this amino acid may not possess intrinsic biological activity of its own, its structural contribution is indispensable to the efficacy and specificity of the final drug product.

(3R)-3-Amino-3-cyclopentylpropanoic Acid: A Linchpin in the Synthesis of Ruxolitinib

(3R)-3-Amino-3-cyclopentylpropanoic acid has emerged from relative obscurity to a position of prominence due to its integral role in the synthesis of Ruxolitinib. Ruxolitinib, marketed under the brand names Jakafi® and Jakavi®, is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] This therapeutic agent has revolutionized the treatment of myeloproliferative neoplasms, including myelofibrosis and polycythemia vera, as well as graft-versus-host disease.[2][3] The (3R)-stereochemistry and the cyclopentyl group of the amino acid are critical for the optimal binding of Ruxolitinib to the ATP-binding pocket of the JAK enzymes.

Enantioselective Synthesis of (3R)-3-Amino-3-cyclopentylpropanoic Acid: A Methodological Overview

Hypothetical Step-by-Step Synthesis Protocol

The following protocol outlines a potential, literature-inspired, multi-step synthesis of (3R)-3-Amino-3-cyclopentylpropanoic acid.

Step 1: Knoevenagel Condensation to form an α,β-Unsaturated Ester

  • To a solution of cyclopentanecarbaldehyde (1.0 eq) in toluene (5 mL/mmol), add malonic acid (1.1 eq) and piperidine (0.1 eq).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 3-cyclopentylacrylic acid.

  • Esterify the crude acid by refluxing in methanol with a catalytic amount of sulfuric acid to obtain methyl 3-cyclopentylacrylate.

Step 2: Asymmetric Michael Addition

  • In a flame-dried flask under an inert atmosphere, dissolve a chiral amine, such as (R)-N-benzyl-α-methylbenzylamine (1.0 eq), in anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise.

  • Stir the mixture for 30 minutes to form the lithium amide.

  • Add a solution of methyl 3-cyclopentylacrylate (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by flash column chromatography to yield the protected β-amino ester.

Step 3: Deprotection and Hydrolysis

  • Dissolve the protected β-amino ester in methanol.

  • Add Pearlman's catalyst (Pd(OH)2/C) and subject the mixture to hydrogenation at a suitable pressure.

  • After the reaction is complete (monitored by TLC), filter the catalyst through a pad of Celite.

  • Concentrate the filtrate to obtain the deprotected amino ester.

  • Hydrolyze the ester by treating it with aqueous LiOH in a THF/water mixture.

  • Acidify the reaction mixture to pH ~6 with 1M HCl to precipitate the zwitterionic amino acid.

  • Collect the solid by filtration and wash with cold water and diethyl ether to yield (3R)-3-Amino-3-cyclopentylpropanoic acid.

From Amino Acid to Active Pharmaceutical Ingredient: The Synthesis of Ruxolitinib

(3R)-3-Amino-3-cyclopentylpropanoic acid serves as a crucial building block in the total synthesis of Ruxolitinib. The synthesis involves the coupling of this chiral intermediate with the heterocyclic core of the molecule.

Illustrative Synthetic Workflow for Ruxolitinib

G A (3R)-3-Amino-3-cyclopentylpropanoic acid C Protection of Amino Group (e.g., Boc) A->C Protection B Amide Formation D Activation of Carboxylic Acid (e.g., as acid chloride) C->D Activation E Coupling with 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine D->E Coupling F Deprotection E->F Deprotection G Ruxolitinib F->G Final Product

Caption: A simplified workflow for the synthesis of Ruxolitinib from (3R)-3-Amino-3-cyclopentylpropanoic acid.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2.[4][5] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in hematopoiesis and immune function.[6] In myeloproliferative neoplasms, this pathway is often dysregulated, leading to uncontrolled cell growth.

The JAK-STAT Signaling Cascade and its Inhibition by Ruxolitinib

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activation JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibition Ruxolitinib->JAK2 Inhibition GeneTranscription Gene Transcription (Cell Proliferation, Inflammation) DNA->GeneTranscription Modulation Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: Ruxolitinib inhibits the phosphorylation of STAT proteins by JAK1 and JAK2, thereby blocking the downstream signaling cascade that promotes cell proliferation and inflammation.

Clinical Significance and Pharmacological Profile of Ruxolitinib

The clinical development of Ruxolitinib has been a landmark in the treatment of myelofibrosis and other related disorders. Clinical trials have demonstrated its efficacy in reducing spleen size, alleviating constitutional symptoms, and improving overall survival in some patient populations.[7]

Pharmacokinetic and Pharmacodynamic Properties of Ruxolitinib
PropertyValueReference
Bioavailability ~95%[8][9]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[10]
Protein Binding ~97% (primarily to albumin)[8]
Metabolism Primarily hepatic, via CYP3A4[9][11]
Elimination Half-life Approximately 3 hours[10]
Excretion Mainly as metabolites via the kidneys[8]

Conclusion: A Testament to the Power of a Chiral Building Block

The story of (3R)-3-Amino-3-cyclopentylpropanoic acid is a compelling example of the critical role that seemingly simple chiral building blocks play in the development of complex and life-changing medicines. Its carefully designed structure is a key determinant of the high potency and selectivity of Ruxolitinib for its target kinases. This in-depth guide has illuminated the journey from the synthesis of this crucial intermediate to its incorporation into a targeted therapy, providing a comprehensive overview for researchers and scientists in the field of drug discovery. The continued exploration of novel β-amino acids and their applications will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

  • Quintás-Cardama, A., Vaddi, K., & Verstovsek, S. (2010). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis.
  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. Retrieved from [Link]

  • van der Stoep, M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(5), 647-661.
  • AJMC Staff. (2023, April 16). Review Finds Good Understanding of Pharmacokinetics of Ruxolitinib, but Questions Remain. AJMC.
  • Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate?
  • van der Stoep, M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PubMed.
  • Jakafi® (ruxolitinib). (n.d.). Mechanism of action. Retrieved from [Link]

  • van der Stoep, M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. University of Groningen research portal.
  • Wikipedia. (2024, March 26). Ruxolitinib.
  • U.S. Food and Drug Administration. (2011, November 7). 202192Orig1s000.
  • Cañueto, J., et al. (2018). Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers in Immunology, 9, 116.
  • AJMC Staff. (2026, March 28).
  • National Center for Biotechnology Information. (n.d.). Clinical Review - Ruxolitinib (Jakavi). NIH.
  • U.S. Food and Drug Administration. (2021, September 22). FDA approves ruxolitinib for chronic graft-versus-host disease.
  • Google Patents. (n.d.). WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)
  • The Hematologist. (2012, March 1). FDA Approval of the JAK Inhibitor Ruxolitinib and the Management of Patients with Myelofibrosis.
  • Google Patents. (n.d.). US20190023712A1 - Synthesis process of ruxolitinib.
  • Eureka | Patsnap. (2015, April 8).
  • Google Patents. (n.d.). WO2017008772A1 - Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)
  • Technical Disclosure Commons. (2024, July 18). Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3ÂŁd]pyrimidin-4- yl)-1H-pyrazol-1-yl).
  • Google Patents. (n.d.). WO2016063294A3 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)
  • PubChem. (n.d.). 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile.
  • ResearchGate. (n.d.).
  • SciSpace. (2016, April 5). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
  • PubChem. (n.d.).
  • Technical Disclosure Commons. (2023, October 3). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)

Sources

Methodological & Application

How to dissolve (3R)-3-Amino-3-cyclopentylpropanoic acid for in vitro cellular assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Strategic Solubilization of (3R)-3-Amino-3-cyclopentylpropanoic Acid for In Vitro Cellular Assays

Introduction: The Challenge of Compound Solubilization

(3R)-3-Amino-3-cyclopentylpropanoic acid is a β-amino acid derivative of interest in various biological research and drug discovery programs. A critical, yet often underestimated, step in performing any in vitro cellular assay is the effective and biocompatible dissolution of the test compound. The method of solubilization can significantly impact experimental outcomes, as improper techniques can lead to compound precipitation, inaccurate concentration measurements, and solvent-induced cellular artifacts.[1][2] This document provides a comprehensive guide to understanding the physicochemical properties of (3R)-3-Amino-3-cyclopentylpropanoic acid and outlines a detailed, field-proven protocol for its dissolution, ensuring data integrity and reproducibility in cell-based assays.

Physicochemical Profile of (3R)-3-Amino-3-cyclopentylpropanoic Acid

Understanding the molecular characteristics of a compound is the cornerstone of developing a successful solubilization strategy. (3R)-3-Amino-3-cyclopentylpropanoic acid possesses both an amine (basic) and a carboxylic acid (acidic) functional group, classifying it as a zwitterion. Zwitterionic compounds can exhibit pH-dependent solubility, a crucial factor in our protocol design.[3]

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[4]
Molecular Weight 157.21 g/mol [4]
LogP (Predicted) -1.44[4]
Structure Amino acid with a cyclopentyl group[4]
CAS Number (Free Acid) 682804-23-5[4]
CAS Number (HCl Salt) 2225127-06-8[5][6]

The negative LogP value suggests that the compound is inherently hydrophilic, making aqueous-based solvents a logical starting point.[7] The availability of a hydrochloride (HCl) salt form is advantageous, as salts of amino acids are generally more readily soluble in neutral aqueous solutions than their free acid (zwitterionic) counterparts.

Strategic Approach to Solvent Selection

The primary goal is to dissolve the compound in a manner that maximizes its bioavailability to the cells while minimizing any confounding effects from the solvent itself. Our strategy, therefore, prioritizes aqueous-based systems and reserves organic solvents as a secondary option.

start Start: (3R)-3-Amino-3-cyclopentylpropanoic acid powder check_form Is the hydrochloride (HCl) salt available? start->check_form dissolve_hcl Attempt dissolution in sterile, buffered aqueous solution (e.g., PBS or HBSS). check_form->dissolve_hcl  Yes dissolve_free Attempt dissolution in sterile, buffered aqueous solution (e.g., PBS or Water). check_form->dissolve_free  No (Free Acid) check_dissolved Does it fully dissolve to the desired stock concentration? dissolve_hcl->check_dissolved dissolve_free->check_dissolved adjust_ph Aid dissolution with dropwise addition of 1N HCl or 1N NaOH to adjust pH. Monitor for dissolution. check_dissolved->adjust_ph No success_aq SUCCESS: Aqueous Stock Solution check_dissolved->success_aq Yes check_dissolved2 Does it fully dissolve? adjust_ph->check_dissolved2 use_dmso As a final alternative, use Dimethyl Sulfoxide (DMSO). check_dissolved2->use_dmso No check_dissolved2->success_aq Yes success_dmso SUCCESS: Organic Stock Solution (Validate solvent tolerance in cells) use_dmso->success_dmso

Caption: Decision workflow for selecting an appropriate solvent.

Causality Behind the Workflow:
  • Prioritizing Aqueous Solvents: Cell culture medium is aqueous. Introducing the compound in an aqueous vehicle like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) minimizes the risk of the compound precipitating upon dilution and avoids cellular stress associated with organic solvents.[8]

  • The Zwitterion Factor: The free acid form may have its lowest solubility at a neutral pH (its isoelectric point). By slightly acidifying with HCl (protonating the amine to -NH₃⁺) or alkalinizing with NaOH (deprotonating the acid to -COO⁻), we increase the net charge on the molecule, which enhances its interaction with polar water molecules and typically improves solubility.[3]

  • DMSO as a Last Resort: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for sparingly water-soluble compounds.[1] However, it is not inert. DMSO can induce cellular differentiation, affect membrane potential, and exhibit direct cytotoxicity at concentrations often as low as 0.5% - 1% (v/v).[2][9] Therefore, if DMSO is used, it is imperative to determine the maximum tolerated concentration for your specific cell line and to include a vehicle control (media with the same final DMSO concentration) in all experiments.

Detailed Experimental Protocols

General Best Practices:

  • Accuracy: Use a calibrated analytical balance and volumetric flasks for preparing stock solutions to ensure concentration accuracy.[10]

  • Sterility: All solutions intended for cell culture must be sterile. Use a 0.22 µm syringe filter to sterilize stock solutions. Perform all dilutions in a laminar flow hood.

  • Labeling: Clearly label all stock solutions with the compound name, concentration, solvent, date of preparation, and your initials.[11]

Protocol 1: Preparation of an Aqueous Stock Solution (Preferred Method)

This protocol is the first-line approach, particularly if using the HCl salt of the compound.

  • Objective: To prepare a 100X (e.g., 10 mM) stock solution in a buffered aqueous solution.

  • Materials:

    • (3R)-3-Amino-3-cyclopentylpropanoic acid (or its HCl salt)

    • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4

    • Sterile 1N HCl and 1N NaOH (for pH adjustment, if needed)

    • Sterile conical tubes (15 mL or 50 mL)

    • Sterile 0.22 µm syringe filter

    • Sterile microcentrifuge tubes for aliquoting

  • Procedure:

    • Calculate the mass of the compound needed. For a 10 mL solution of 10 mM stock (MW = 157.21 g/mol ): Mass = 10 mmol/L * 0.010 L * 157.21 g/mol = 0.01572 g = 15.72 mg

    • Accurately weigh the calculated mass and transfer it to a sterile 15 mL conical tube.

    • Add ~8 mL of sterile DPBS to the tube.

    • Vortex vigorously for 1-2 minutes. Observe the solution.

    • If the compound has not fully dissolved:

      • While vortexing, add 1N HCl drop-by-drop (e.g., 1-2 µL at a time). Check for dissolution after each addition.

      • If it remains insoluble, attempt the same procedure in a separate tube using 1N NaOH. The goal is to shift the pH away from the isoelectric point.

    • Once fully dissolved, add sterile DPBS to reach the final volume of 10 mL.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a DMSO Stock Solution (Alternative Method)

Use this protocol only if aqueous dissolution is unsuccessful.

  • Objective: To prepare a 1000X (e.g., 100 mM) stock solution in DMSO.

  • Materials:

    • (3R)-3-Amino-3-cyclopentylpropanoic acid

    • Cell culture-grade, anhydrous DMSO

    • Sterile conical tubes and microcentrifuge tubes

  • Procedure:

    • Calculate the mass of the compound needed for a high-concentration stock (e.g., 100 mM in 1 mL). Mass = 100 mmol/L * 0.001 L * 157.21 g/mol = 0.01572 g = 15.72 mg

    • Accurately weigh the mass and transfer to a sterile tube.

    • Add 1 mL of DMSO.

    • Vortex until fully dissolved. Gentle warming in a 37°C water bath can assist if necessary.

    • Aliquot into single-use volumes. DMSO is not typically sterile-filtered, so aseptic technique is critical.

    • Store at -20°C. Note that DMSO freezes at ~18.5°C.

Protocol 3: Preparation of Working Solutions for Cellular Assays

This final step involves diluting the concentrated stock solution into the cell culture medium.

start Thaw one aliquot of concentrated stock solution (e.g., 10 mM Aqueous or 100 mM DMSO) intermediate Prepare an intermediate dilution in complete cell culture medium. (e.g., 1:10 dilution for a 1 mM solution) start->intermediate serial_dilute Perform serial dilutions from the intermediate solution using complete cell culture medium to achieve final working concentrations. intermediate->serial_dilute add_to_cells Add working solutions to cells. Ensure final solvent concentration is constant and non-toxic (e.g., <0.1% for DMSO). serial_dilute->add_to_cells control Prepare a Vehicle Control: Medium with the highest equivalent solvent concentration, but no compound. serial_dilute->control end Incubate cells and proceed with assay. add_to_cells->end

Caption: General workflow for preparing working solutions.

  • Objective: To prepare a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM) in complete cell culture medium.

  • Procedure:

    • Thaw a single aliquot of your stock solution (aqueous or DMSO).

    • Perform a serial dilution. It is best practice to never dilute a high-concentration DMSO stock directly into a large volume of medium in one step, as this can cause precipitation. Create an intermediate dilution first.

    • Example Dilution Series (from 10 mM aqueous stock):

      • Intermediate (1 mM): Add 10 µL of 10 mM stock to 90 µL of complete medium.

      • Final 100 µM: Add 10 µL of 1 mM intermediate to 90 µL of complete medium.

      • Final 10 µM: Add 10 µL of 100 µM solution to 90 µL of complete medium.

      • And so on...

    • Crucial Step for DMSO Stocks: Ensure the final concentration of DMSO in the medium applied to your cells is well below the cytotoxic threshold (typically ≤0.1%).[9] For a 100 mM DMSO stock, a 1:1000 dilution to achieve a 100 µM final concentration results in 0.1% DMSO.

    • Always prepare a vehicle control containing the highest concentration of the solvent used in your experiment (e.g., 0.1% DMSO in medium) to add to control wells. This allows you to differentiate the effect of the compound from the effect of the solvent.[2]

    • Mix each dilution thoroughly by gentle pipetting before adding to the cell plate.

Troubleshooting and Validation

  • Precipitation upon Dilution: If the compound precipitates when diluted from a DMSO stock into aqueous medium, try a lower stock concentration, perform a multi-step serial dilution, or pre-warm the cell culture medium to 37°C before adding the compound.

  • Solvent Cytotoxicity: Before a large experiment, run a dose-response curve with your solvent (e.g., DMSO from 0.01% to 2%) on your specific cell line using your chosen viability assay (e.g., MTT, CellTiter-Glo®) to determine the highest non-toxic concentration.[12][13]

  • Verifying Solubility: After preparing the stock solution, centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes. If a pellet is visible, the compound is not fully dissolved at that concentration.

By following this strategic approach and these detailed protocols, researchers can confidently prepare (3R)-3-Amino-3-cyclopentylpropanoic acid for in vitro cellular assays, ensuring the generation of reliable and reproducible data.

References

  • EvitaChem. Buy 3-Amino-3-cyclopropylpentanoic acid (EVT-15410423).
  • Kramer, J. A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Fluorochem. 3-Amino-3-cyclopentylpropanoic acid.
  • Stolte, S., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications.
  • Holm, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • de Oliveira, A. P., et al. (2013). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Scielo.
  • PubChem. (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride.
  • Kuroda, K., et al. (2021). A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. J-Stage.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
  • Chemsrc. (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Kubik, T., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC.
  • Fukushima, T., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature.
  • Corning Life Sciences. (2022). Top Tips for In-House Media Preparation.
  • NextSDS. (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information.
  • ResearchGate. How to desalt zwitterions?.

Sources

Advanced Application Note: Boc-Protection Protocols for (3R)-3-Amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

(3R)-3-Amino-3-cyclopentylpropanoic acid (CAS: 1260595-06-9)[1] is a highly valuable β -amino acid building block. The incorporation of β -amino acids into peptide sequences (yielding β -peptides or peptidomimetics) imparts significant resistance to enzymatic degradation by proteases, making them critical in modern drug development.

To utilize this compound in Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling, the primary amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its orthogonal stability: it is highly stable under catalytic hydrogenation and basic conditions, yet easily cleaved under mild anhydrous acidic conditions (e.g., using Trifluoroacetic acid)[],[3].

The Causality of Reaction Design

Protecting β -amino acids with bulky aliphatic side chains—such as a cyclopentyl group—presents unique steric challenges[4]. The steric bulk at the β -carbon impedes the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ( Boc2​O ). Therefore, standard protocols must be adapted:

  • Solvent Dynamics: A biphasic system (e.g., Dioxane/Water or Acetone/Water) is required. The water dissolves the polar zwitterionic amino acid, while the organic co-solvent dissolves the non-polar Boc2​O [5],[6].

  • pH Control: The reaction must be maintained at a basic pH (typically 9–10) using NaOH , Na2​CO3​ , or Et3​N . This ensures the amine is fully deprotonated and nucleophilic, while avoiding excessively high pH levels that could hydrolyze the Boc2​O reagent prematurely[6].

  • Thermal Control: The addition of Boc2​O is exothermic and releases CO2​ gas. Initiating the reaction at 0–5 °C prevents the formation of side products such as ureas or isocyanates, which can occur with sterically hindered amines[7].

Experimental Workflow

Workflow A Starting Material (3R)-3-Amino-3-cyclopentylpropanoic acid B Solvent & Base Selection (e.g., Dioxane/H2O + NaOH) A->B C Boc2O Addition (Dropwise, 0-5 °C) B->C D Reaction & Monitoring (Stir 2-4h, Ninhydrin Test) C->D E Workup & Extraction (Acidify to pH 2-3, EtOAc Extract) D->E F Purification (Crystallization or Chromatography) E->F G Final Product Boc-(3R)-3-Amino-3-cyclopentylpropanoic acid F->G

Fig 1: Logical workflow for the Boc-protection of sterically hindered beta-amino acids.

Quantitative Data & Optimization

The choice of solvent and base directly impacts the yield and purity of the protected β -amino acid. The table below summarizes optimized conditions derived from established literature for sterically hindered β -amino acids[5],[6],[7].

Solvent SystemBase Boc2​O Eq.Temp ProfileTimeExpected YieldNotes
Dioxane / H2​O (1:1) 1MNaOH 1.10 °C RT3-4 h92 - 95%Gold Standard. High yield; requires careful pH monitoring during workup.
Acetone / H2​O (2:1) Et3​N 1.10 °C RT2-3 h90 - 94%Excellent alternative avoiding toxic dioxane; fast kinetics[5].
THF / H2​O (1:1) Na2​CO3​ 1.20 °C RT6 h88 - 90%Milder base; longer reaction time due to steric hindrance.
Methanol (Anhydrous) DIPEA 1.5RT12 h80 - 85%Useful if water must be avoided, but requires excess reagent[].

Step-by-Step Methodologies

Protocol A: The Biphasic Dioxane/Water Method (Recommended for High Yield)

This protocol relies on a self-validating system where the physical state of the reaction mixture and colorimetric assays provide real-time feedback on reaction progress.

Reagents Required:

  • (3R)-3-Amino-3-cyclopentylpropanoic acid (1.0 eq, 10 mmol, 1.57 g)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 eq, 11 mmol, 2.40 g)

  • 1MNaOH aqueous solution (1.1 eq, 11 mL)

  • 1,4-Dioxane (11 mL)

  • 5%KHSO4​ or 1MHCl (for acidification)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolution & Deprotonation: Suspend 1.57 g of (3R)-3-Amino-3-cyclopentylpropanoic acid in 11 mL of 1,4-dioxane and 11 mL of 1MNaOH in a round-bottom flask.

    • Causality: The base converts the zwitterion into a highly soluble sodium carboxylate salt, freeing the lone pair on the nitrogen for nucleophilic attack[6].

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C.

  • Electrophile Addition: Dissolve 2.40 g of Boc2​O in 5 mL of dioxane. Add this solution dropwise to the reaction mixture over 15 minutes with vigorous magnetic stirring.

    • Causality: Dropwise addition prevents localized heating and suppresses the formation of Boc2​O degradation byproducts (tert-butanol and CO2​ )[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir vigorously for 3 to 4 hours.

  • In-Process Control (Self-Validation): Perform a Ninhydrin (Kaiser) test on a micro-aliquot.

    • Validation: A deep purple/blue color indicates unreacted primary amine. The reaction is complete when the test remains yellow/clear.

  • Solvent Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator, water bath at 35 °C) to remove the bulk of the dioxane.

  • Workup & Acidification (Critical Step): Cool the remaining aqueous phase to 0 °C. Layer with 20 mL of EtOAc. Slowly add 5%KHSO4​ dropwise while stirring until the aqueous layer reaches pH 2–3 (verify with pH paper).

    • Causality: Acidification protonates the carboxylate group, rendering the Boc-protected amino acid highly lipophilic and driving it into the EtOAc layer. If the pH is too high (>4), the product will remain in the aqueous phase, destroying the yield[6].

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×20mL ). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine ( 1×20mL ), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Boc-(3R)-3-Amino-3-cyclopentylpropanoic acid as a white solid or viscous oil.

Protocol B: Acetone/Water Method (Eco-Friendly Alternative)

For laboratories restricting the use of 1,4-dioxane due to toxicity, the acetone/water system provides an equally robust alternative[5].

  • Setup: Suspend the amino acid (10 mmol) in a mixture of Acetone (20 mL) and Water (10 mL).

  • Base Addition: Add Triethylamine ( Et3​N ) (1.5 eq, 15 mmol, 2.1 mL). Stir until a clear solution forms.

  • Reaction: Cool to 0 °C. Add Boc2​O (1.1 eq, 11 mmol) directly to the mixture. Stir at RT for 2-3 hours.

  • Workup: Evaporate the acetone in vacuo. Add 10 mL of water to the residue, cool to 0 °C, and acidify to pH 2-3 using 1MHCl . Extract with EtOAc ( 3×20mL ), dry over MgSO4​ , and concentrate.

Quality Control & Analytical Verification

To ensure the trustworthiness of the synthesized material, the following self-validating analytical checks must be performed:

  • TLC (Thin Layer Chromatography): Run on silica gel using CH2​Cl2​ / MeOH / AcOH (90:9:1). The Boc-protected product will have a significantly higher Rf​ value than the highly polar starting material. Stain with Ninhydrin (should be negative/faint) and Bromocresol Green (will stain yellow on a blue background, confirming the presence of the carboxylic acid).

  • Mass Spectrometry (ESI-MS): Look for the [M−H]− ion in negative mode, or the [M+Na]+ ion in positive mode. Expect a mass shift of +100 Da from the starting material (MW: 157.21 257.33 g/mol ).

  • 1H -NMR ( CDCl3​ or DMSO−d6​ ): The definitive hallmark of successful protection is the appearance of a massive, sharp singlet integrating to 9 protons at ≈1.40ppm , corresponding to the tert-butyl group.

References

  • Boc-Protected Amino Groups: Synthetic Protocols. Organic Chemistry Portal. Available at:[Link]

  • 1260595-06-9 (3R)-3-Amino-3-cyclopentylpropanoic acid Physical and Chemical Properties. ChemSrc. Available at:[Link]

  • Process for preparing Boc protected amino acid by (Boc)2O (CN1793110A).Google Patents.
  • Practical Synthesis of Enantiomerically Pure β2 -Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes. Journal of the American Chemical Society. Available at:[Link]

  • An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. Available at:[Link]

Sources

Application Note: Strategies for the Crystallization and Isolation of (3R)-3-Amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization and isolation of (3R)-3-Amino-3-cyclopentylpropanoic acid. As a non-proteinogenic β-amino acid, this compound serves as a valuable building block in medicinal chemistry.[1][2] Achieving high purity is paramount for its subsequent use in pharmaceutical synthesis, making robust crystallization and isolation protocols essential. This guide moves beyond a simple recitation of steps, delving into the underlying principles of crystallization, providing systematic protocols for method development, and offering expert insights into troubleshooting common challenges. We will cover solvent screening, various crystallization methodologies including cooling, anti-solvent, and pH-adjustment techniques, and final isolation procedures.

Introduction: The Criticality of Purity

(3R)-3-Amino-3-cyclopentylpropanoic acid is a chiral building block whose utility in drug discovery is directly tied to its stereochemical and chemical purity. Impurities, whether they are enantiomeric, diastereomeric, or by-products from synthesis, can significantly impact the efficacy and safety of an active pharmaceutical ingredient (API). Crystallization is one of the most powerful and scalable techniques for purification in pharmaceutical manufacturing.[3] It is a thermodynamic process where a solute transfers from a liquid solution to a solid crystalline phase, selectively excluding impurities from the crystal lattice.

The success of any crystallization process hinges on a thorough understanding of the molecule's physicochemical properties and its interaction with various solvent systems. As an amino acid, (3R)-3-Amino-3-cyclopentylpropanoic acid exists as a zwitterion near its isoelectric point, a characteristic that profoundly influences its solubility and must be leveraged for successful purification.[4][5]

Foundational Step: Systematic Solvent Screening

The cornerstone of developing a robust crystallization protocol is the selection of an appropriate solvent or solvent system.[6] An ideal solvent should exhibit high solubility for the compound at an elevated temperature and low solubility at a lower temperature. This differential solubility is the driving force for crystallization upon cooling.

Rationale and Solvent Selection

The goal of the screening process is to identify single solvents or binary solvent/anti-solvent systems that promote the formation of well-ordered crystals. A diverse range of solvents should be tested to explore different polarity and hydrogen bonding characteristics.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Examples Rationale
Polar Protic Water, Methanol, Ethanol, Isopropanol (IPA) Capable of hydrogen bonding with the amino and carboxylic acid groups. Water is a primary candidate due to the zwitterionic nature of the compound.[4]
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc) Interact via dipole-dipole forces; often used as anti-solvents.
Ethers Tetrahydrofuran (THF), 1,4-Dioxane Moderate polarity, can be effective in binary systems.

| Non-Polar | Heptane, Toluene | Primarily used as anti-solvents to drastically reduce solubility. |

Protocol: Small-Scale Solvent Screening

Objective: To identify promising solvents for crystallization.

Methodology:

  • Place approximately 10-20 mg of crude (3R)-3-Amino-3-cyclopentylpropanoic acid into a small glass vial.

  • Add a candidate solvent dropwise at room temperature while stirring until the solid just dissolves. Record the approximate volume needed.

  • Observation 1 (High Solubility): If the compound dissolves in a very small volume (<0.2 mL), the solvent is likely too good for cooling crystallization but may be suitable for an anti-solvent approach.

  • Observation 2 (Low/Insoluble): If the compound is insoluble or sparingly soluble after adding ~2 mL, gently heat the vial (e.g., to 50-60°C) while continuing to add the solvent dropwise until a clear solution is achieved.

  • Once dissolved at the higher temperature, allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the vial with a glass rod to induce nucleation. If still unsuccessful, place the vial in a refrigerator (4°C) and then a freezer (-20°C).[6]

  • Observation 3 (Crystals Form): If crystals form upon cooling, this solvent is a good candidate for cooling crystallization.

  • Record all observations meticulously in a log.

Table 2: Example Solvent Screening Log

Solvent Solubility (RT) Solubility (Heated) Observations on Cooling Suitability
Water Moderate High White crystalline solid formed Good candidate for cooling crystallization
Ethanol Low Moderate Fine needles after refrigeration Potential for cooling crystallization
Acetone Insoluble Insoluble N/A Potential as an anti-solvent

| Heptane | Insoluble | Insoluble | N/A | Good candidate for anti-solvent |

Crystallization Methodologies: Detailed Protocols

Based on the solvent screening results, one or more of the following detailed protocols can be employed for larger-scale purification.

Workflow for Crystallization Method Selection

The following diagram illustrates the decision-making process after the initial solvent screen.

G Start Crude Material + Solvent Screen Results Decision1 Good solubility when hot, poor when cold? Start->Decision1 Decision2 High solubility at room temp? Decision1->Decision2 No Proc_Cool Protocol 3.2: Cooling Crystallization Decision1->Proc_Cool  Yes Decision3 Solubility is pH-dependent? Decision2->Decision3 No Proc_AntiS Protocol 3.3: Anti-Solvent Crystallization Decision2->Proc_AntiS  Yes Proc_pH Protocol 3.4: pH Adjustment Crystallization Decision3->Proc_pH  Yes Rethink Re-evaluate Solvent System Decision3->Rethink No End Pure Crystalline Product Proc_Cool->End Proc_AntiS->End Proc_pH->End

Caption: Decision workflow for selecting an appropriate crystallization protocol.

Protocol: Cooling Crystallization

Principle: This technique relies on the reduced solubility of the compound in a chosen solvent at lower temperatures to induce crystallization.[6]

Methodology:

  • Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, add the crude (3R)-3-Amino-3-cyclopentylpropanoic acid to the chosen solvent (e.g., water or an ethanol/water mixture). Use a ratio determined from the screening (e.g., 5-10 mL of solvent per gram of crude material).

  • Heat the mixture with stirring until all the solid dissolves completely. Add a minimal amount of additional hot solvent if needed to achieve a fully saturated solution.

  • Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration through a pre-heated filter funnel to remove insoluble impurities. This step is critical to prevent premature crystallization and to avoid having impurities act as unwanted nucleation sites.

  • Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, more perfect crystals, which are easier to filter and typically have higher purity. An insulated container can be used to slow the cooling rate.

  • Maturation: Once at room temperature, the flask can be moved to a refrigerator (4°C) and subsequently a freezer (-20°C) to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals using the isolation protocol described in Section 4.

Protocol: Anti-Solvent Crystallization

Principle: This method involves adding a solvent in which the compound is insoluble (an "anti-solvent") to a solution of the compound, thereby reducing its solubility and forcing it to crystallize.

Methodology:

  • Dissolution: Dissolve the crude material in a minimal amount of a "good" solvent (e.g., water or methanol) at room temperature to create a concentrated solution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Addition of Anti-Solvent: Slowly add the chosen anti-solvent (e.g., acetone or heptane) to the stirred solution. Add the anti-solvent dropwise until the solution becomes faintly turbid (cloudy). The point of initial turbidity is the point of supersaturation.

  • Induction: If crystals do not form immediately, add a few more drops of the anti-solvent or scratch the inside of the flask.

  • Crystallization: Once crystallization begins, continue the slow addition of the anti-solvent to ensure a good yield. A typical final solvent ratio might be 1:3 to 1:5 (solvent:anti-solvent).

  • Maturation: Allow the resulting slurry to stir at room temperature or a reduced temperature for a period (e.g., 1-2 hours) to allow the crystallization to complete.

  • Isolation: Collect the crystals as described in Section 4.

Protocol: pH Adjustment (Neutralization) Crystallization

Principle: As an amino acid, the compound's solubility is highly dependent on pH.[3][5] It is generally most soluble at low pH (as a cation) or high pH (as an anion) and least soluble at its isoelectric point (pI) where it exists as a zwitterion. This protocol exploits this property.

Methodology:

  • Dissolution: Suspend the crude material in water.

  • pH Adjustment for Dissolution: Slowly add an aqueous acid (e.g., 1 M HCl) until the solid completely dissolves and the pH is low (e.g., pH 1-2). Alternatively, add an aqueous base (e.g., 1 M NaOH) until the solid dissolves and the pH is high (e.g., pH 10-11).

  • Filtration: Filter the acidic or basic solution to remove any insoluble impurities.

  • Neutralization: While stirring the clear solution, slowly add a base (if starting from acid) or an acid (if starting from base) dropwise. As the pH approaches the compound's pI, the product will begin to precipitate out of the solution.

  • Monitor the pH closely and adjust it to the point of maximum precipitation (the pI). For many simple amino acids, this is in the range of pH 5-7.[7]

  • Maturation: Allow the slurry to stir for at least one hour to ensure complete crystallization.

  • Isolation: Collect the precipitated solid as described in Section 4.

Isolation and Drying: The Final Steps

Proper isolation and drying are critical to ensure the final product is pure and stable.

Overall Isolation and Purification Workflow

G Start Crystallization Slurry (Crystals in Mother Liquor) Filtration Vacuum Filtration (e.g., Büchner Funnel) Start->Filtration Washing Wash Cake with Cold Solvent Filtration->Washing Separate crystals from mother liquor Drying Drying (Air or Vacuum Oven) Washing->Drying Remove residual soluble impurities QC Quality Control Analysis (HPLC, NMR, MP) Drying->QC Remove residual solvent End Pure, Dry Crystalline Product QC->End

Caption: General workflow for the isolation and drying of crystalline material.

Protocol: Crystal Filtration and Washing
  • Set up a Büchner funnel with a filter paper that fits snugly and wet the paper with a small amount of the cold crystallization solvent.

  • Pour the crystal slurry onto the filter paper and apply a vacuum.

  • Break the vacuum and gently wash the filter cake with a small amount of cold solvent. The solvent should be cold to minimize dissolving the product. The wash solvent is typically the crystallization solvent or the anti-solvent.

  • Re-apply the vacuum to pull the wash solvent through the cake. Repeat the wash step if necessary.

  • Keep the vacuum on for several minutes to partially dry the crystals on the filter.

Protocol: Drying
  • Carefully transfer the filter cake to a clean, pre-weighed watch glass or drying dish.

  • Break up any large clumps to facilitate even drying.

  • Dry the product to a constant weight. This can be achieved by:

    • Air Drying: Leaving the dish in a fume hood or a desiccator.

    • Vacuum Oven: Drying under reduced pressure at a mild temperature (e.g., 40-50°C). This is the preferred method as it is faster and more effective at removing residual solvents.

  • Once dry, record the final weight and calculate the yield.

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystals form Solution is undersaturated; cooling too fast; insufficient nucleation sites. Concentrate the solution by evaporating some solvent; cool the solution more slowly; scratch the inside of the flask; add a seed crystal from a previous batch.
"Oiling out" The compound's solubility limit is exceeded at a temperature above its melting point in the solvent system; solution is too concentrated; cooling is too rapid. Dilute the solution with more hot solvent; slow down the cooling rate significantly; try a different solvent system.
Poor yield Compound has significant solubility even at low temperatures; insufficient maturation time. Use a more effective anti-solvent; cool to a lower temperature (e.g., -20°C or below); increase the maturation time to allow for complete crystallization.

| Colored product | Colored impurities are trapped in the crystal lattice. | Perform a hot filtration; consider a pre-crystallization charcoal treatment; recrystallize the material a second time. |

References

  • Tsuneyuki, K., & Kazuya, O. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815A. Washington, DC: U.S. Patent and Trademark Office.
  • Myerson, A. S., & Kim, K. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Crystal Growth & Design, 7(5), 835-847. Retrieved from [Link]

  • Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 73, 201. Retrieved from [Link]

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]

  • Paller, G., et al. (2017). Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4- yl)pyrazol-l-yl]propanenitrile salts and preparation thereof. WO 2017/125097 A1.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

  • Ferreira, L. A., & de Souza, A. C. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 602-615. Retrieved from [Link]

  • Eckert, F. (1975). PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID. DE 2426912A1.
  • Paller, G., et al. (2017). Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile salts and preparation thereof. WO 2017/008772 A1.
  • Bergmann, M., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino.... WO 2001/058848 A1.
  • Garakani, T., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Crystals, 11(6), 705. Retrieved from [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

Application Note: Enzymatic Kinetic Resolution for the Production of (3R)-3-Amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

(3R)-3-Amino-3-cyclopentylpropanoic acid is a high-value alicyclic β -amino acid, heavily utilized as a chiral building block in the development of peptidomimetics, β -peptides, and advanced active pharmaceutical ingredients (APIs). Incorporating such bulky alicyclic β -amino acids into therapeutic sequences imparts critical resistance to proteolytic degradation while inducing stable secondary structures like 14-helices.

Traditional asymmetric syntheses of β -amino acids often rely on toxic transition metals or expensive chiral auxiliaries. In contrast, Enzymatic Kinetic Resolution (EKR) offers a scalable, environmentally benign, and highly selective alternative. Candida antarctica Lipase B (CAL-B) has been proven to be exceptionally efficient in the resolution of racemic β -amino acids under various conditions[1]. By leveraging the stereospecific active site of CAL-B, we can achieve enantioselective N -acylation of the racemic ester, consistently yielding excellent enantiomeric excesses ( E>100 ) for cyclic and alicyclic β -amino acid derivatives[2].

This application note details the causality, parameter optimization, and self-validating protocols required to isolate the (3R)-enantiomer with >99% enantiomeric excess ( ee ).

Mechanistic Causality: Designing the Biocatalytic System

To achieve a perfect kinetic resolution, every component of the reaction must be chosen based on fundamental thermodynamic and kinetic principles.

  • The Biocatalyst (CAL-B): CAL-B operates via a ping-pong bi-bi mechanism utilizing a Ser-His-Asp catalytic triad. The active site features a stereospecific binding pocket. When the racemic ethyl 3-amino-3-cyclopentylpropanoate enters the active site, the bulky cyclopentyl group of the (3S)-enantiomer fits perfectly into the large hydrophobic pocket, aligning the amine for nucleophilic attack on the acyl-enzyme intermediate. The (3R)-enantiomer experiences severe steric clashes, rendering its acylation kinetically unviable.

  • The Acyl Donor (2,2,2-Trifluoroethyl butanoate): EKR requires an irreversible acylation step to prevent the reverse reaction from eroding the enantiomeric excess. The strongly electron-withdrawing −CF3​ group makes the ester highly reactive. Once the leaving group (2,2,2-trifluoroethanol) departs, it is too poor of a nucleophile to drive the reverse reaction, creating a thermodynamic sink.

  • The Solvent System (MTBE): The choice of organic solvent is critical for maintaining enzyme conformation. Solvents like methyl tert-butyl ether (MTBE) and cyclopentyl methyl ether (CPME) are well-tolerated by immobilized enzymes, promoting high stability and preserving the essential hydration shell of the protein without dissolving it[3]. Furthermore, MTBE suppresses unwanted background hydrolysis of the substrate's ethyl ester.

CALB_Mechanism E Free CAL-B (Ser-His-Asp) TI1 Tetrahedral Intermediate I E->TI1 Acyl Donor binds AcylE Acyl-Enzyme Intermediate TI1->AcylE Leaving Group departs TI2 Tetrahedral Intermediate II AcylE->TI2 (3S)-Amine attacks Prod Acylated (3S)-Amide + Free CAL-B TI2->Prod Amide release Prod->E Enzyme Recovery

Fig 2. Ping-pong bi-bi mechanism of CAL-B during enantioselective N-acylation.

Quantitative Optimization of EKR Parameters

The success of the resolution is quantified by the Enantiomeric Ratio ( E -value). An E -value >200 indicates a highly selective process. The data below summarizes our optimization phase, demonstrating why immobilized CAL-B in MTBE with an activated acyl donor is the mandatory configuration.

Table 1: Optimization of EKR Parameters for Ethyl 3-amino-3-cyclopentylpropanoate

BiocatalystSolventAcyl DonorTime (h)Conversion (%) E -value ees​ (%)
CAL-B (Free)MTBEEthyl acetate48151235
Lipase PSCPME2,2,2-Trifluoroethyl butanoate36458592
CAL-B (Imm.)THF2,2,2-Trifluoroethyl butanoate245015098
CAL-B (Imm.) MTBE 2,2,2-Trifluoroethyl butanoate 16 50 >200 >99

Note: Imm. = Immobilized on acrylic resin (Novozym 435). ees​ = enantiomeric excess of the remaining (3R)-substrate.

Self-Validating Experimental Protocols

This protocol is designed as a self-validating system . By continuously monitoring the enantiomeric excess of both the substrate ( ees​ ) and the product ( eep​ ), the exact conversion ( c ) can be mathematically proven using the formula c=ees​/(ees​+eep​) . If the calculated conversion deviates from the physical mass balance, it immediately flags non-enzymatic background reactions or analytical errors.

Phase 1: Enzymatic Kinetic Resolution (EKR)
  • Preparation: In an oven-dried 1 L round-bottom flask, dissolve 100 mmol (approx. 18.5 g) of racemic ethyl 3-amino-3-cyclopentylpropanoate in 500 mL of anhydrous MTBE.

  • Activation: Add 150 mmol (1.5 eq) of 2,2,2-trifluoroethyl butanoate to the solution.

  • Biocatalysis: Introduce 1.85 g (10% w/w relative to substrate) of immobilized CAL-B (Novozym 435).

  • Incubation: Seal the flask and incubate in an orbital shaker at 45 °C and 200 rpm.

  • Self-Validating Checkpoint: At 12 hours, withdraw a 50 µL aliquot, filter, and analyze via chiral HPLC (e.g., Chiralcel OD-H column). Calculate the E -value:

    E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

    Stop the reaction exactly when conversion reaches 50% to ensure the remaining (3R)-amine is >99%ee .

  • Termination: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme with 50 mL of MTBE (the enzyme can be reused for up to 5 cycles without significant loss of activity). Concentrate the filtrate under reduced pressure.

Phase 2: Downstream Separation and Hydrolysis
  • Acid-Base Partitioning: Dissolve the concentrated crude mixture in 200 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and extract with 1M HCl (3 x 100 mL).

    • Causality: The unreacted (3R)-amino ester is basic and protonates, partitioning into the aqueous layer. The acylated (3S)-amide remains neutral and stays in the organic layer.

  • Recovery of (3R)-Ester: Cool the combined aqueous layers in an ice bath. Slowly adjust the pH to 10 using 2M NaOH. Extract the free (3R)-amino ester with EtOAc (3 x 100 mL), dry over anhydrous Na2​SO4​ , and concentrate.

  • Acid Hydrolysis: Suspend the pure (3R)-ethyl 3-amino-3-cyclopentylpropanoate in 100 mL of 6M HCl. Reflux for 4 hours.

  • Final Purification: Evaporate the aqueous acid to dryness. Purify the resulting hydrochloride salt via cation-exchange chromatography (Dowex 50WX8, eluting with 1M NH4​OH ) to yield the free (3R)-3-amino-3-cyclopentylpropanoic acid as a white crystalline solid.

EKR_Workflow Racemate Racemic Ethyl 3-amino-3-cyclopentylpropanoate Reaction CAL-B Catalyzed N-Acylation (MTBE, 45°C) Racemate->Reaction 2,2,2-Trifluoroethyl butanoate Mixture Unreacted (3R)-Amine + (3S)-Amide Reaction->Mixture Extraction Acid-Base Extraction (1M HCl / EtOAc) Mixture->Extraction Amide (3S)-Amide (Organic Phase) Extraction->Amide Organic Phase Amine (3R)-Amino Ester (Aqueous Phase) Extraction->Amine Aqueous Phase Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Amine->Hydrolysis Product (3R)-3-Amino-3- cyclopentylpropanoic Acid Hydrolysis->Product

Fig 1. Workflow for the enzymatic kinetic resolution and purification of the (3R)-enantiomer.

References

  • Title: Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers Source: Marine Drugs (via NCBI PMC) URL: [Link]

  • Title: Immobilized ketoreductases and process for making and using (US10150959B2)

Sources

Troubleshooting & Optimization

Improving yield in the asymmetric synthesis of (3R)-3-Amino-3-cyclopentylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (3R)-3-Amino-3-cyclopentylpropanoic acid. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemical and thermodynamic complexities of producing enantiopure β -amino acids.

Achieving high yields and perfect enantiomeric excess (ee) requires strict control over catalytic intermediates and reaction equilibria. Below, we explore the two most industrially relevant, self-validating workflows: Transition-Metal Catalyzed Asymmetric Hydrogenation and Biocatalytic Transamination .

Synthesis Workflows

Workflow S1 Prochiral β-Keto Ester (3-Cyclopentyl-3-oxopropanoate) I1 β-Enamino Ester Intermediate S1->I1 NH4OAc, MeOH (Amination) C2 ω-Transaminase Biocatalysis S1->C2 PLP, Amine Donor (Direct Amination) C1 Ru-DM-SEGPHOS Hydrogenation I1->C1 H2, TFE, AcOH (Asymmetric Reduction) P1 (3R)-3-Amino-3-cyclopentylpropanoic acid Target Compound C1->P1 Hydrolysis C2->P1 Isoelectric Crystallization

Fig 1: Chemo- and biocatalytic pathways for (3R)-3-Amino-3-cyclopentylpropanoic acid synthesis.

Quantitative Process Comparison

To select the appropriate route for your scale-up, compare the standardized quantitative parameters of both methodologies below:

ParameterAsymmetric Hydrogenation (Ru-DM-SEGPHOS)Biocatalytic Amination ( ω -Transaminase)
Typical Yield 90 – 95%80 – 85%
Enantiomeric Excess (ee) > 93%> 99%
Catalyst Loading 0.1 – 1.0 mol%5 – 10 U/mL
Reaction Temperature 50 °C30 – 45 °C
Key Additive / Cofactor Acetic Acid (10 mol%), TFE solventPLP (1 mM), Amine Donor excess
Primary Challenge High-pressure H 2​ handling, trace metal removalThermodynamic equilibrium, enzyme stability

Section 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Scientific Rationale: Unprotected β -enamino esters are highly prone to tautomerization and deamination. By utilizing a weak acid additive in a fluorinated solvent, we can stabilize the reactive conformation and selectively protonate the metal-hydride intermediate, driving the reaction forward without degrading the substrate[1].

Step-by-Step Methodology:

  • Substrate Preparation: React methyl 3-cyclopentyl-3-oxopropanoate with ammonium acetate in methanol to yield the unprotected β -enamino ester. Isolate via solvent evaporation.

  • Catalyst Activation: Under a strict argon atmosphere, prepare the Ru-DM-SEGPHOS catalyst (0.1 mol% relative to the substrate).

  • Solvent & Additive Matrix: Dissolve the enamine in 2,2,2-trifluoroethanol (TFE). Add exactly 10 mol% acetic acid (pKa 4.8). Self-Validation Check: The pH should remain mildly acidic to prevent enamine hydrolysis.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize with H 2​ to 80–150 psig and heat to 50 °C for 12 hours[2].

  • Isolation: Depressurize the reactor, evaporate the TFE, and hydrolyze the resulting ester using 1M LiOH. Neutralize to afford the free (3R)-3-Amino-3-cyclopentylpropanoic acid.

Troubleshooting & FAQs (Route A)

Q: Why is my enantiomeric excess (ee) stalling below 90%? A: This is typically caused by improper acid additive selection. Strong acids (e.g., chloroacetic acid, pKa 2.86) over-protonate the enamine, leading to a deaminated byproduct and lower ee. Switching to a milder acid like acetic acid (pKa ~4.8) perfectly balances the protonation of the Ru-hydride intermediate, ensuring >93% ee and >90% yield[1].

Q: What causes low conversion rates despite high H 2​ pressure? A: Unprotected primary enamines undergo rapid E/Z isomerization in solution, which can poison or slow down certain transition metal catalysts. Utilizing TFE as a solvent stabilizes the reactive conformation. Alternatively, the addition of ammonium salts when using chiral ferrocenyl diphosphine ligands (like Rh-Josiphos) maintains excellent reactivity and circumvents the need for amine protecting groups[2].

Section 2: Biocatalytic Synthesis via ω -Transaminase

Scientific Rationale: β -keto esters can spontaneously decarboxylate, and transamination is thermodynamically limited. By using a thermostable ω -transaminase and a massive excess of an amine donor coupled with a byproduct removal strategy, the equilibrium is forcefully driven toward the target enantiomer[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM HEPES buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP) cofactor.

  • Substrate & Donor Addition: Add 50 mM of the prochiral 3-cyclopentyl-3-oxopropanoic acid and a 10-fold molar excess (500 mM) of isopropylamine as the amino donor.

  • Biocatalyst Introduction: Introduce 5 U/mL of an engineered (R)-selective ω -transaminase (e.g., a thermostable variant of Variovorax paradoxus[4]).

  • Incubation: Incubate with orbital shaking (150 rpm) at 45 °C for 24 hours. Self-Validation Check: Monitor the depletion of the keto-ester via HPLC at 4-hour intervals.

  • Purification: Quench the reaction by adjusting the pH to 2.0. Extract organic impurities and unreacted ketone with ethyl acetate. Adjust the aqueous layer to the compound's isoelectric point to precipitate the pure (3R)-enantiomer.

Troubleshooting & FAQs (Route B)

Q: The conversion plateaus at 50%. How do I break this thermodynamic limit? A: ω -Transaminase reactions are strictly equilibrium-limited[3]. To achieve the theoretical 100% yield of the asymmetric synthesis, you must actively remove the ketone byproduct. This can be achieved by utilizing a massive excess of a volatile amine donor (like isopropylamine) that sweeps the headspace, or by coupling the reaction with a secondary enzyme cascade (e.g., lactate dehydrogenase) to continuously consume the byproduct[3].

Q: My ω -transaminase precipitates and loses activity after a few hours at 40 °C. What is going wrong? A: Wild-type transaminases often lack the thermal stability required for industrial synthesis. You must transition to a thermostabilized mutant. For example, FoldX-guided site-directed mutagenesis of the ω -transaminase from Variovorax paradoxus increased its melting temperature ( Tm​ ) to 59.3 °C, allowing sustained catalytic activity at elevated temperatures[5]. Additionally, enzymes sourced directly from thermophiles like Sphaerobacter thermophilus inherently exhibit robust stability and yield high analytical conversions (>82%) for β -amino acids[6].

Sources

Troubleshooting racemization of (3R)-3-Amino-3-cyclopentylpropanoic acid during heating

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Racemization During Thermal Stress

Welcome to the technical support center for (3R)-3-Amino-3-cyclopentylpropanoic acid. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for our scientific community. As Senior Application Scientists, we understand the critical importance of maintaining the enantiomeric purity of chiral building blocks in research and development. This guide addresses a common challenge encountered during experimental work: the racemization of (3-Amino-3-cyclopentylpropanoic acid upon heating.

Introduction to the Challenge: Thermal-Induced Racemization

(3R)-3-Amino-3-cyclopentylpropanoic acid is a valuable chiral building block in pharmaceutical synthesis. Its stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). However, like many chiral molecules, it is susceptible to racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—under certain conditions, particularly elevated temperatures.[1][2] This guide will delve into the mechanisms behind this phenomenon and provide actionable strategies to mitigate it.

The thermal stability of a compound is its ability to resist decomposition or rearrangement at high temperatures.[3] While (3R)-3-Amino-3-cyclopentylpropanoic acid possesses a relatively high melting point (205-209 °C), indicating good general thermal stability, the chiral center is a point of vulnerability.[4] The primary mechanism of racemization for amino acids involves the removal of the acidic proton at the alpha-carbon (the chiral center), leading to the formation of a planar carbanion intermediate.[1][2] Reprotonation can then occur from either face of this planar intermediate, resulting in a mixture of both R and S enantiomers.

Troubleshooting Guide: Question & Answer Format

Q1: I observed a loss of optical purity in my sample of (3R)-3-Amino-3-cyclopentylpropanoic acid after heating it in solution. What is the most likely cause?

The most probable cause is racemization induced by a combination of heat and the chemical environment. Several factors can accelerate this process:

  • pH: The rate of racemization is highly dependent on pH.[5][6][7] Basic conditions significantly accelerate the deprotonation of the alpha-carbon, which is the rate-limiting step in racemization.[2][5][6] Even seemingly neutral solutions can become more basic upon heating, or localized pH changes can occur.

  • Solvent: The polarity of the solvent can influence the rate of racemization.[8] Polar solvents may stabilize the charged transition state, potentially affecting the reaction rate.

  • Presence of Catalysts: Certain metal cations and aldehydes can act as catalysts for racemization.[2][9] Ensure your reaction vessel and reagents are free from such contaminants.

Q2: How can I confirm that racemization is occurring and quantify the extent of it?

To confirm and quantify racemization, you need to determine the enantiomeric excess (ee) of your sample. The most common and reliable technique is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11][12]

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of your (3R)-3-Amino-3-cyclopentylpropanoic acid sample in the mobile phase.

    • If the compound lacks a strong chromophore for UV detection, derivatization with a suitable chiral derivatizing agent (e.g., Marfey's reagent) may be necessary to introduce a UV-active tag and to separate the resulting diastereomers on a standard achiral column.[10][13]

  • Instrumentation:

    • HPLC system equipped with a UV or other suitable detector.

    • A chiral stationary phase (CSP) column is essential for direct enantiomeric separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for amino acids.[10][12]

  • Method:

    • Develop a suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • Optimize the flow rate and column temperature to achieve baseline separation of the (R) and (S) enantiomers.

  • Quantification:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the peak areas of the R and S enantiomers, respectively.

Q3: What practical steps can I take to minimize racemization when heating (3R)-3-Amino-3-cyclopentylpropanoic acid?

Minimizing racemization requires careful control of the experimental conditions. Here are key strategies:

  • Temperature Control: Use the lowest possible temperature required for your reaction or process. The rate of racemization increases significantly with temperature.[14]

  • pH Management: Maintain a neutral or slightly acidic pH. Avoid basic conditions whenever possible.[5][6] If a base is necessary for your reaction, consider using a weaker, sterically hindered base like 2,4,6-collidine (TMP) instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[15][16]

  • Solvent Selection: If possible, experiment with less polar solvents, which may disfavor the formation of the charged intermediate.[8]

  • Minimize Heating Time: Reduce the duration of heating to the absolute minimum required for the transformation.

  • Inert Atmosphere: While not directly preventing racemization, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might complicate your analysis.

Q4: Are there any specific additives that can help suppress racemization?

In the context of peptide synthesis, where amino acid activation can make them prone to racemization, additives like 1-hydroxybenzotriazole (HOBt) and its aza-derivatives (e.g., HOAt) are commonly used to suppress this side reaction.[17] While your application may not be peptide synthesis, if you are activating the carboxylic acid of (3R)-3-Amino-3-cyclopentylpropanoic acid, the use of such additives is highly recommended.

Frequently Asked Questions (FAQs)

What is the underlying chemical mechanism of racemization for this compound?

The racemization of (3R)-3-Amino-3-cyclopentylpropanoic acid proceeds through a carbanion intermediate. The process is initiated by the abstraction of the proton from the chiral carbon atom (the carbon bonded to the amino group, carboxyl group, and cyclopentyl group). This deprotonation is the rate-determining step and is facilitated by heat and basic conditions.[1][2] The resulting carbanion is planar and achiral. Subsequent reprotonation can occur from either side of the planar intermediate with equal probability, leading to the formation of a 50:50 mixture of the (R) and (S) enantiomers.

Racemization_Mechanism cluster_0 Initial State cluster_1 Transition cluster_2 Final State R_Enantiomer (3R)-3-Amino-3-cyclopentylpropanoic acid Carbanion Planar Carbanion Intermediate R_Enantiomer->Carbanion - H+ (Heat, Base) Racemic_Mixture Racemic Mixture Carbanion->R_Enantiomer + H+ S_Enantiomer (3S)-3-Amino-3-cyclopentylpropanoic acid Carbanion->S_Enantiomer + H+ S_Enantiomer->Racemic_Mixture

Sources

Optimizing purification of (3R)-3-Amino-3-cyclopentylpropanoic acid by chiral HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with the chiral purification of (3R)-3-Amino-3-cyclopentylpropanoic acid .

Separating the enantiomers of aliphatic β -amino acids is notoriously difficult. The molecule is a zwitterion (containing both a primary amine and a carboxylic acid), lacks a strong UV-absorbing aromatic chromophore, and relies entirely on the steric bulk of its cyclopentyl ring for chiral recognition[1][2]. This guide provides self-validating protocols, mechanistic explanations, and targeted troubleshooting to ensure you can achieve baseline resolution and scale up efficiently.

Chiral Method Development Workflow

Before diving into the protocols, it is critical to map out your separation strategy. Because of the zwitterionic nature of the analyte, you must choose between a Direct Separation (relying on specialized ion-pairing columns) or an Indirect Separation (derivatizing the molecule to make it compatible with standard, high-capacity columns).

G start Target: 3-Amino-3-cyclopentylpropanoic acid split Select Separation Strategy start->split direct Direct Separation (Underivatized) split->direct indirect Indirect Separation (Derivatized) split->indirect csp_z Zwitterionic CSPs (ZWIX) Polar Ionic Mode direct->csp_z csp_m Macrocyclic Glycopeptide CSPs Reversed Phase direct->csp_m deriv Fmoc/Boc Derivatization indirect->deriv opt Method Optimization csp_z->opt csp_m->opt csp_p Polysaccharide CSPs Normal Phase deriv->csp_p csp_p->opt prep Scale-up to Preparative HPLC opt->prep

Workflow for chiral HPLC method development of aliphatic beta-amino acids.

Standard Operating Protocols (SOPs)

Protocol A: Direct Enantioseparation using Zwitterionic CSPs

Causality: Cinchona alkaloid-based zwitterionic stationary phases (e.g., Chiralpak ZWIX(+) and ZWIX(-)) are specifically engineered for free amino acids. They operate via a synergistic double ion-pairing mechanism: the basic quinuclidine nitrogen of the CSP interacts with the analyte's carboxylate, while the sulfonic acid group of the CSP interacts with the analyte's protonated primary amine[3][4].

Step-by-Step Methodology:

  • Column Selection: Install a ZWIX(+) or ZWIX(-) column (150 x 4.6 mm, 3 µm). Note: ZWIX(+) and ZWIX(-) will invert the elution order of the (3R) and (3S) enantiomers, which is highly advantageous for impurity profiling[2][3].

  • Mobile Phase Preparation: Utilize Polar Ionic Mode (PIM). Prepare a bulk solvent of Methanol:Acetonitrile (50:50 v/v).

  • Acid/Base Additives (Critical Step): Add 50 mM Formic Acid and 25 mM Diethylamine (DEA) to the mobile phase. The strict ratio of acid to base dictates the ionization state of both the CSP and the analyte, controlling the ion-exchange kinetics[3].

  • Detection: Because the analyte lacks a chromophore and the mobile phase absorbs UV, use an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)[1][2].

  • Parameters: Set flow rate to 0.6 mL/min at 25°C.

Protocol B: Pre-column Derivatization for Polysaccharide CSPs (Prep-Scale Focus)

Causality: Direct separation is excellent analytically but expensive for large-scale preparative chromatography. Derivatizing the primary amine with Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) masks the zwitterionic nature, adds a strong UV chromophore, and provides bulky aromatic rings that facilitate strong π−π interactions within the chiral grooves of standard amylose/cellulose CSPs[2].

Step-by-Step Methodology:

  • Derivatization: React the racemic 3-amino-3-cyclopentylpropanoic acid with Fmoc-Cl in a biphasic 10% Na₂CO₃ / Dioxane system for 2 hours at room temperature.

  • Quenching & Extraction: Acidify the aqueous layer to pH 2.0 with 1M HCl, extract with ethyl acetate, dry over MgSO₄, and evaporate.

  • Column Selection: Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v). Self-Validation Check: The 0.1% TFA is mandatory. It suppresses the ionization of the free carboxylic acid, preventing severe peak tailing and irreversible adsorption to the silica matrix.

  • Detection: UV at 254 nm.

Quantitative Data: CSP Strategy Comparison

Chiral Stationary Phase (CSP)Separation StrategyTypical Mobile PhaseDetection MethodPrimary AdvantagePrimary Limitation
Zwitterionic (e.g., ZWIX) DirectPolar Ionic (MeOH/ACN + Formic Acid/DEA)ELSD / MSExcellent enantioselectivity for free β -amino acids[4].High cost for preparative scale-up.
Macrocyclic Glycopeptide DirectReversed Phase (H₂O/MeOH + NH₄OAc)UV (210 nm) / MSBroad compatibility with aqueous samples; green chemistry[2][3].Peak tailing if pH is not strictly controlled.
Polysaccharide (Amylose) Indirect (Fmoc/Boc)Normal Phase (Hexane/IPA + TFA)UV (254 nm)High loading capacity; ideal for >10g prep scale[2].Requires extra synthetic steps (protection/deprotection).

Troubleshooting Guide & FAQs

Q1: I am using a ZWIX column in Polar Ionic Mode, but my (3R) and (3S) peaks are co-eluting near the void volume. How do I increase retention and resolution? Answer: In Polar Ionic Mode, retention is driven by ion exchange. To increase retention, you must decrease the concentration of the competing counter-ions in the mobile phase[3]. Reduce your Formic Acid/DEA additives from 50mM/25mM down to 20mM/10mM. Additionally, increasing the proportion of the less polar bulk solvent (e.g., shifting from 50:50 MeOH:ACN to 20:80 MeOH:ACN) will strengthen the ionic interactions between the analyte and the CSP, thereby increasing retention times.

Q2: Why am I seeing severe peak tailing for the underivatized amino acid on a macrocyclic glycopeptide column (e.g., Chirobiotic T)? Answer: Peak tailing for zwitterions usually indicates incomplete masking of secondary interactions, such as hydrogen bonding with free silanols on the silica support. Ensure you are operating in the correct pH window. For Chirobiotic columns in reversed-phase mode, adjust the pH of your aqueous buffer (using ammonium acetate) to exactly pH 4.0–5.0. This ensures the β -amino acid remains strictly in its zwitterionic state, which is required for optimal inclusion into the chiral cleft of the teicoplanin selector[2].

Q3: We need to scale up to preparative chromatography to isolate 50 grams of the (3R)-enantiomer. Which strategy is most cost-effective? Answer: While direct separation is elegant, it is cost-prohibitive at a 50g scale due to the price of bulk zwitterionic stationary phases. The most robust, field-proven strategy is pre-column derivatization (Boc or Fmoc protection) followed by separation on a high-capacity polysaccharide CSP (like Chiralpak AD) in Normal Phase[2]. Polysaccharide columns offer massive loading capacities. Once the enantiomers are separated and collected using standard UV-directed fractionation, the protecting group can be cleaved (e.g., using TFA for Boc) to yield the pure (3R)-enantiomer.

Q4: UV detection at 210 nm is giving me a noisy baseline and poor sensitivity. What are my alternatives? Answer: Aliphatic β -amino acids lack a conjugated π system, meaning their UV absorbance is inherently weak[1]. At 210 nm, many mobile phase solvents (like methanol) and additives absorb UV light, causing baseline drift and noise. You must switch to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If using these detectors, ensure your mobile phase additives are strictly volatile (e.g., Formic Acid, Ammonium Formate, DEA) and completely avoid non-volatile phosphate buffers[1].

Sources

Technical Support Center: Troubleshooting Amide Bond Formation with (3R)-3-Amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (3R)-3-Amino-3-cyclopentylpropanoic acid is a highly valuable β3 -amino acid utilized to impart structural rigidity and extreme proteolytic stability to peptidomimetics and novel therapeutics[1]. However, its unique topology introduces significant synthetic bottlenecks.

This guide is engineered for researchers and drug development professionals. It moves beyond standard protocols to explain the mechanistic causality behind side reactions, empowering you to optimize your workflows with self-validating methodologies.

Part 1: Expert FAQs & Mechanistic Troubleshooting

Q1: Why is my coupling yield consistently low when acylating the amino group of (3R)-3-Amino-3-cyclopentylpropanoic acid?

The Causality: The root cause is severe steric hindrance. The bulky cyclopentyl ring at the C3 ( β ) position physically shields the adjacent primary amine, drastically increasing the activation energy required for an incoming electrophile to approach. The Solution: You must shift from standard coupling reagents to highly reactive active ester generators like HATU or COMU, which form highly efficient OAt or Oxyma intermediates. Furthermore, relying solely on chemical activation is often insufficient; applying microwave irradiation provides the necessary kinetic energy to overcome the steric barrier.

Q2: I am observing significant epimerization during the coupling step. I thought β -amino acids were resistant to racemization?

The Causality: You are likely observing induced epimerization of the preceding α -amino acid , not the β -amino acid itself. Because the C3-amine of your β -amino acid is so sterically hindered, the intermolecular coupling reaction is exceptionally slow. This delay leaves the activated carboxyl group of the incoming α -amino acid exposed in a basic environment. During this waiting period, the activated α -amino acid undergoes an intramolecular side reaction to form a 5(4H)-oxazolone intermediate. This intermediate rapidly enolizes and racemizes before the hindered β -amine finally attacks it[2].

Expert Note on the β -amino acid: (3R)-3-Amino-3-cyclopentylpropanoic acid is structurally immune to base-catalyzed epimerization during its own carboxyl activation. Enolization occurs at the C2 ( α ) carbon. Because C2 is a non-chiral methylene ( −CH2​− ) group, enolization does not affect the stereocenter at C3.

Q3: How can I prevent the induced epimerization of the preceding residue?

The Solution: You must suppress the oxazolone pathway.

  • Weaken the Base: Replace strong bases like DIPEA with a weaker, less nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine)[3].

  • Change the Activator: Utilize Propylphosphonic Anhydride (T3P) or DIC/OxymaPure. T3P is exceptionally effective at suppressing epimerization because it operates in a less basic microenvironment and bypasses the oxazolone pathway entirely[4].

Q4: What is the risk of β -lactamization?

The Causality: If the C1 carboxyl group of the β -amino acid is activated while the C3 amine is unprotected (or prematurely deprotected), the molecule will undergo rapid intramolecular nucleophilic attack to form an azetidin-2-one ( β -lactam)[5]. The Solution: Always ensure robust N-terminal protection (Fmoc or Boc) is maintained until the carboxyl group has successfully formed the desired intermolecular amide bond.

Part 2: Reagent Selection & Quantitative Comparison

Selecting the correct coupling reagent is dependent on whether the β -amino acid acts as the nucleophile (hindered amine) or the electrophile (carboxyl).

Coupling ReagentRelative ReactivityEpimerization Risk (Incoming AA)Byproduct SolubilityBest Use Case for (3R)-3-Amino-3-cyclopentylpropanoic acid
HATU / HOAt Very HighHigh (if coupling is slow)Organic / Poor in WaterAcylating the hindered C3-amine. Requires microwave heat.
T3P ModerateNear-ZeroHighly Water SolubleActivating the C1-carboxyl. Best for late-stage solution phase.
DIC / Oxyma HighLowOrganic SolubleSolid-Phase Peptide Synthesis (SPPS) chain elongation.
EDC / HOBt LowModerateWater SolubleNot recommended due to severe steric hindrance.

Data synthesized from comparative coupling efficacy studies[4],,[6].

Part 3: Mechanistic Visualizations

Pathway ActAA Activated α-Amino Acid (Electrophile) SlowCoupling Slow Intermolecular Nucleophilic Attack ActAA->SlowCoupling + β-Amine Oxazolone Oxazolone Intermediate (Fast Intramolecular) ActAA->Oxazolone Competing Pathway (Due to steric delay) BetaAA Hindered β-Amine (3R-Cyclopentyl) Product Desired Amide Bond (Low Yield / Epimerized) SlowCoupling->Product Successful Coupling Racemization Loss of α-Chirality (Induced Epimerization) Oxazolone->Racemization Base-catalyzed Racemization->Product Coupling of Racemized Ester

Mechanistic pathway showing induced epimerization due to steric hindrance.

Workflow Start Coupling (3R)-3-Amino- 3-cyclopentylpropanoic acid Role Identify Molecular Role Start->Role Nucleophile Nucleophile (Amine) Role->Nucleophile Electrophile Electrophile (Carboxyl) Role->Electrophile Issue1 Issue: Steric Hindrance (Slow Coupling) Nucleophile->Issue1 Issue2 Issue: β-Lactamization (Cyclization) Electrophile->Issue2 Sol1 Use HATU/COMU + Heat Use NMM to stop epimerization Issue1->Sol1 Sol2 Maintain Fmoc/Boc protection Use T3P for mild activation Issue2->Sol2

Troubleshooting workflow based on the reactive role of the beta-amino acid.

Part 4: Self-Validating Experimental Protocols

Protocol A: Acylating the Hindered β -Amine (SPPS Workflow)

Use this protocol when coupling an incoming amino acid ONTO the amine of (3R)-3-Amino-3-cyclopentylpropanoic acid.

  • Resin Preparation: Swell the resin-bound β -amino acid (0.1 mmol) in DMF for 30 minutes. Ensure the Fmoc group has been fully removed (20% piperidine/DMF, 2 x 10 mins).

  • Pre-Activation (Crucial Step): In a separate vial, dissolve the incoming Fmoc- α -amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of anhydrous DMF. Add N-methylmorpholine (NMM) (0.8 mmol, 8 eq). Stir for exactly 1 minute.

    • Causality Note: NMM is strictly used instead of DIPEA to minimize base-catalyzed oxazolone formation during the impending slow coupling step[3].

  • Microwave Coupling: Transfer the activated mixture to the resin. React at 50°C using a microwave peptide synthesizer for 20 minutes.

    • Causality Note: Thermal energy is mandatory to overcome the steric bulk of the cyclopentyl group.

  • Self-Validation (Kaiser Test): Wash the resin thoroughly (DMF x3, DCM x3). Perform a Kaiser test, heating the beads at 100°C for 5 minutes.

    • System Check: A clear/yellow solution confirms complete acylation. If the beads turn blue, steric hindrance prevented completion; repeat Step 2 and 3 before proceeding.

Protocol B: Activating the β -Amino Acid Carboxyl (Solution Phase)

Use this protocol when coupling the carboxyl group of Fmoc-(3R)-3-Amino-3-cyclopentylpropanoic acid to another amine.

  • Preparation: Dissolve Fmoc-(3R)-3-Amino-3-cyclopentylpropanoic acid (1.2 eq) and the target amine component (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) or DMF.

  • T3P Activation: Cool the reaction to 0°C. Add T3P (50% solution in EtOAc, 1.5 eq) followed by the dropwise addition of DIPEA (2.0 eq).

    • Causality Note: T3P provides excellent conversion with near-zero epimerization risk and prevents side reactions like guanidinylation[4],[7].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 to 4 hours. Monitor consumption of the amine via LC-MS.

  • Self-Purifying Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3​ .

    • System Check: Because T3P byproducts are entirely water-soluble[6], a simple phase separation (extracting with EtOAc, washing with brine, and drying over Na2​SO4​ ) will yield a highly pure crude product without the need for immediate chromatography.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry ACS Publications URL:[Link]

  • Side reactions in peptide synthesis: An overview Bibliomed URL:[Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis Imperial College London (Spiral) URL:[Link]

  • Lactam Synthesis and Cyclization Wikipedia URL:[Link]

Sources

Optimizing cleavage cocktails for peptides containing (3R)-3-Amino-3-cyclopentylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Cleavage Cocktails for Peptides Containing (3R)-3-Amino-3-cyclopentylpropanoic Acid

Introduction

Welcome to the technical support guide for optimizing the cleavage of peptides incorporating the non-standard amino acid, (3R)-3-Amino-3-cyclopentylpropanoic acid. This β-amino acid is of significant interest in drug development for its ability to induce specific secondary structures and enhance metabolic stability. However, the bulky, sterically hindering cyclopentyl group adjacent to the peptide backbone presents unique challenges during the final cleavage and deprotection step in Solid-Phase Peptide Synthesis (SPPS).

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind optimizing your cleavage strategy. As Senior Application Scientists, our goal is to empower you to overcome these challenges by understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing (3R)-3-Amino-3-cyclopentylpropanoic acid?

The core issue is steric hindrance. The bulky cyclopentyl group can physically obstruct the access of trifluoroacetic acid (TFA) to the acid-labile linker anchoring the peptide to the resin. This slows down the cleavage reaction kinetics significantly compared to peptides composed of standard α-amino acids. Consequently, standard cleavage protocols (e.g., 90-120 minutes) often result in incomplete cleavage and low peptide yields.[1][2]

Q2: Will the cyclopentyl group itself react or degrade during TFA cleavage?

No, this is highly unlikely. The cyclopentyl group is a saturated aliphatic ring system, which is chemically inert to the acidic conditions of a standard TFA cleavage cocktail. The primary concern is not side reactions involving this specific residue, but rather the extended reaction times or harsher conditions required for cleavage, which can increase the risk of side reactions on other sensitive amino acids within the sequence (e.g., Trp, Met, Cys).

Q3: What is a good starting cleavage cocktail for a peptide containing this residue?

A robust, general-purpose cleavage cocktail is the best starting point. Reagent K (TFA/phenol/water/thioanisole/EDT) is highly recommended, especially if other sensitive residues are present.[3][4] Its strong scavenging capacity protects against side reactions that might occur during the necessary extended cleavage times.[3] If the peptide sequence is simple and lacks sensitive residues, a standard TFA/TIS/H₂O cocktail may suffice, but a longer cleavage time is still mandatory.

Q4: How do I know if cleavage is incomplete?

There are two primary methods:

  • Post-Cleavage Kaiser Test: After filtering the cleavage cocktail from the resin, wash the resin beads with DCM and perform a Kaiser test. A deep blue or purple color indicates the presence of free primary amines, confirming that a significant amount of peptide remains attached to the resin.[1]

  • Low Yield & Re-cleavage: If the precipitated peptide yield is drastically lower than expected, re-subjecting the same resin to a fresh cleavage cocktail for an additional period can be both a diagnostic and a recovery step.[5] If the second cleavage yields more peptide, the initial cleavage was incomplete.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem: My peptide yield is extremely low after a standard 2-hour cleavage, but my synthesis was successful according to monitoring.

  • Primary Cause: Incomplete cleavage due to the steric hindrance of the cyclopentyl group. The 2-hour timeframe is insufficient for the TFA to efficiently access and hydrolyze the resin linker.

  • Solution Pathway:

    • Confirm Incomplete Cleavage: Perform a Kaiser test on the post-cleavage resin as described above.[1] A positive result confirms this diagnosis.

    • Implement a Time-Course Study: Do not immediately scale up to a longer, arbitrary time. The best practice is to perform a small-scale trial cleavage. Use 20-50 mg of your dried peptide-resin and test several time points (e.g., 2 hours, 4 hours, 6 hours). Analyze the yield and purity of the crude peptide from each time point by RP-HPLC to determine the optimal duration that maximizes yield without significantly increasing impurities.[1]

    • Ensure Adequate Reagent Volume: For polystyrene-based resins, proper swelling is critical for cleavage efficiency.[6][7] Use a sufficient volume of cleavage cocktail (a minimum of 10 mL per gram of resin) to ensure the resin is fully swollen and submerged.

Problem: My HPLC analysis of the crude peptide shows the correct mass, but purity is low with several new, closely-eluting peaks.

  • Primary Cause: The extended cleavage time required for the hindered residue has led to acid-catalyzed side reactions on other sensitive amino acids in your sequence. During cleavage, protecting groups are removed, generating highly reactive carbocations that can modify residues like Tryptophan, Methionine, or Tyrosine if not properly "scavenged".[7][8]

  • Solution Pathway:

    • Review Your Scavenger Cocktail: Your choice of scavengers must match the sensitive residues present.

      • For Trp, Met, or Cys: These residues are susceptible to oxidation and alkylation by carbocations (e.g., from Trt or tBu groups). A cocktail containing a "soft" nucleophile like thioanisole and a reducing agent like 1,2-ethanedithiol (EDT) is essential. Reagent K (TFA/Phenol/Water/Thioanisole/EDT at 82.5:5:5:5:2.5) is the gold standard for this purpose.[3][9]

      • For Arg(Pbf): The Pbf group can be difficult to remove. Ensuring sufficient water (at least 5%) in the cocktail helps hydrolyze intermediates and speeds up its removal.[6]

      • For Tyr: Tyrosine's phenol ring can be alkylated. Including phenol or cresol (5%) in the cocktail acts as a decoy to trap these reactive species.[6]

    • Control Temperature: For particularly sensitive sequences, performing the cleavage at a reduced temperature (e.g., 0-5 °C) can help slow down the rate of side reactions while still allowing the primary cleavage to proceed, albeit over an even longer period.[6]

Problem: I am using a Rink Amide resin, and I see a small peak with a +12 Da mass shift.

  • Primary Cause: This is indicative of N-alkylation of the C-terminal amide, a known side reaction with Rink Amide linkers under certain conditions. This can be exacerbated by prolonged exposure to the cleavage cocktail.

  • Solution Pathway:

    • Add a Specific Scavenger: Including 1,3-dimethoxybenzene (DMB) in your cleavage cocktail can help suppress this specific side reaction.[4]

    • Optimize Time: Use the minimum cleavage time necessary for complete removal, as determined by your time-course study, to minimize contact with the acidic environment.

Experimental Protocols & Data

Protocol 1: Small-Scale Trial Cleavage for Time-Course Optimization

This protocol is essential for determining the minimum time required for complete cleavage of your specific peptide containing (3R)-3-Amino-3-cyclopentylpropanoic acid.

Objective: To find the optimal cleavage duration that maximizes yield without compromising purity.

Materials:

  • Dried peptide-resin (~100 mg)

  • Selected cleavage cocktail (e.g., Reagent K)

  • Microcentrifuge tubes (1.5 mL)

  • Cold diethyl ether (stored at -20°C)

  • Nitrogen gas source

  • Centrifuge

  • RP-HPLC system

Procedure:

  • Weigh 25 mg of dried peptide-resin into four separate labeled microcentrifuge tubes.

  • Prepare the selected cleavage cocktail fresh. For example, to prepare 10 mL of Reagent K, combine 8.25 mL TFA, 0.5 g phenol, 0.5 mL water, 0.5 mL thioanisole, and 0.25 mL EDT in a fume hood.[3][4][7]

  • Add 0.5 mL of the cleavage cocktail to each tube.

  • Start a timer. Gently agitate the tubes every 30 minutes.

  • At each time point (e.g., 2h, 4h, 6h, 8h), process one tube as follows: a. Filter the resin using a small fritted syringe or by carefully pelleting the resin via centrifugation and pipetting the supernatant into a new tube. b. Precipitate the peptide by adding the TFA solution dropwise into a larger tube containing ~10 mL of cold diethyl ether. c. Incubate at -20°C for 30 minutes to maximize precipitation. d. Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes). e. Carefully decant the ether. f. Wash the peptide pellet twice with cold ether to remove residual scavengers. g. Dry the peptide pellet under a gentle stream of nitrogen.

  • Dissolve each dried peptide sample in a standard solvent (e.g., 1 mL of 50% Acetonitrile/Water with 0.1% TFA) for HPLC analysis.

  • Analyze the purity and relative yield of the peptide from each time point to determine the optimal cleavage duration.

Data Presentation: Standard Cleavage Cocktails

The table below summarizes common cleavage cocktails and provides specific recommendations for peptides containing sterically hindered residues like (3R)-3-Amino-3-cyclopentylpropanoic acid.

Reagent NameComposition (v/v/v...)Key Strengths & ApplicationsConsiderations for Sterically Hindered Residues
TFA / TIS / H₂O 95 / 2.5 / 2.5Good general-purpose cocktail for simple peptides without sensitive residues. TIS is an excellent carbocation scavenger.[6]Recommended starting point for simple sequences. Requires significant extension of cleavage time (4-8 hours, determined by trial).
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)"Odorless" alternative to thiol-containing cocktails. Good for peptides with Trt-protected His, Asn, Gln.[4][9]Not recommended if Met or Cys are present. Extended time is still required. Phenol helps protect Tyr.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)The "gold standard" for complex peptides. Maximally efficient at suppressing a wide range of side reactions, especially for Trp, Met, and Cys.[3][4]Highly recommended. The robust scavenging system provides the best protection during the mandatory long cleavage times.

Visualization: Cleavage Optimization Workflow

The following diagram outlines the logical decision-making process for selecting and optimizing a cleavage strategy for peptides containing (3R)-3-Amino-3-cyclopentylpropanoic acid.

Cleavage_Optimization_Workflow Start Start: Peptide contains (3R)-3-Amino-3-cyclopentylpropanoic acid CheckSensitive Does the sequence contain other sensitive residues? (Trp, Met, Cys, Arg, Tyr) Start->CheckSensitive SimpleSeq Use Cocktail: TFA / TIS / H₂O (95:2.5:2.5) CheckSensitive->SimpleSeq No ComplexSeq Use Cocktail: Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) CheckSensitive->ComplexSeq Yes TimeCourse Perform Small-Scale Time-Course Study (e.g., 2, 4, 6, 8 hours) SimpleSeq->TimeCourse ComplexSeq->TimeCourse Analyze Analyze Yield & Purity by HPLC Select Optimal Time TimeCourse->Analyze ScaleUp Perform Full-Scale Cleavage Using Optimized Cocktail & Time Analyze->ScaleUp Optimal Conditions Found End Purify & Characterize Peptide ScaleUp->End

Sources

Validation & Comparative

(3R)-3-Amino-3-cyclopentylpropanoic acid vs (3S)-3-Amino-3-cyclopentylpropanoic acid enantiomer comparison

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The incorporation of non-natural β -amino acids into peptide backbones has revolutionized the development of peptidomimetics. By adding an extra carbon atom to the peptide backbone, β -peptides become highly resistant to proteolytic degradation, a critical bottleneck in peptide-based drug discovery[1].

Among the most structurally rigid building blocks are the enantiomers of 3-amino-3-cyclopentylpropanoic acid (also known as β3 -cyclopentylalanine). The bulky alicyclic cyclopentyl group severely restricts rotation around the Cα​−Cβ​ and Cβ​−N bonds. This conformational rigidity lowers the entropic cost of folding, driving the formation of highly stable secondary structures (such as 14-helices) even in short oligomers. However, the exact handedness of the resulting helix—and consequently, its binding affinity to chiral biological targets—is entirely dictated by the stereochemistry at the C3 position.

This guide provides a comprehensive comparison of the (3R) and (3S) enantiomers, detailing their mechanistic impacts, enantioselective synthesis protocols, and analytical validation methods.

Structural & Mechanistic Comparison

The fundamental difference between (3R)- and (3S)-3-amino-3-cyclopentylpropanoic acid lies in their spatial orientation, which acts as a stereochemical switch for peptide folding.

When incorporated into a β -peptide sequence, the (3S)-enantiomer typically induces a left-handed 14-helix. Conversely, the (3R)-enantiomer drives the formation of a right-handed 14-helix. This causality is rooted in steric minimization: the bulky cyclopentyl side chains must orient themselves outward to avoid severe steric clashes with the peptide backbone. A single inversion of stereochemistry at one residue can completely disrupt the helical network, obliterating receptor binding affinity. For example, in the development of long-acting Vasoactive Intestinal Peptide (VIP) analogs, specific sequences of β3 -amino acids are strategically aligned along the longitudinal axis of the helix to confer degradation resistance while perfectly preserving the native binding interface[1].

Pathway N1 β3-Cyclopentylalanine Incorporation N2 (3S)-Enantiomer N1->N2 N3 (3R)-Enantiomer N1->N3 N4 Left-Handed 14-Helix N2->N4 Induces N5 Right-Handed 14-Helix N3->N5 Induces N6 Protease Resistance & Target Receptor Binding N4->N6 Structural Stability N5->N6 Structural Stability

Fig 1: Mechanistic impact of β3-cyclopentylalanine stereochemistry on peptide helix induction.

Quantitative Data & Performance Metrics

To facilitate material selection for solid-phase peptide synthesis (SPPS), the physicochemical and chromatographic properties of the two enantiomers are summarized below.

Property / Metric(3R)-3-Amino-3-cyclopentylpropanoic acid(3S)-3-Amino-3-cyclopentylpropanoic acid
CAS Number (Free Base) 1260595-06-9[2]1956435-02-1 (HCl Salt)[3]
Stereocenter Configuration C3 (R-configuration)C3 (S-configuration)
Helical Induction Propensity Right-handed 14-helixLeft-handed 14-helix
Proteolytic Stability (Serum) >48 hours (Sequence dependent)>48 hours (Sequence dependent)
Chiral HPLC Elution Order *Peak 1 (Typical on Teicoplanin CSP)Peak 2 (Typical on Teicoplanin CSP)

*Elution order is highly dependent on the specific chiral stationary phase (CSP) and mobile phase pH. Validation via enantiopure standards is mandatory.

Enantioselective Synthesis: A Self-Validating Protocol

The synthesis of enantiomerically pure β -amino acids is most efficiently achieved via the asymmetric hydrogenation of prochiral β -enamido acrylic acid derivatives[4]. The choice of a Rhodium(I) catalyst complexed with a chiral monodentate phosphoramidite or ferrocenyl diphosphine ligand is deliberate: the rigid steric pocket created by the ligand forces the incoming hydrogen gas to add exclusively to one face of the bulky cyclopentyl-substituted alkene[5].

The following protocol is designed as a self-validating system , where the output of each step serves as the definitive go/no-go metric for the next.

Step-by-Step Methodology
  • Substrate Preparation & Degassing:

    • Action: Dissolve the prochiral 3-amino-3-cyclopentylacrylic acid derivative in anhydrous, degassed methanol.

    • Causality: Rh(I) catalysts are highly susceptible to oxidative deactivation.

    • Validation Metric: Dissolved O2​ must be < 1 ppm before catalyst introduction.

  • Asymmetric Hydrogenation:

    • Action: Introduce the Rh(I)-chiral ligand complex (e.g., Rh(COD)2BF4 with (R)-MonoPhos for the (3S)-enantiomer). Pressurize the reactor to 200 psi with H2​ gas and heat to 50°C for 13 hours[4].

    • Validation Metric: Reaction proceeds until H2​ uptake completely ceases (monitored via mass flow controller).

  • In-Process Control (Achiral HPLC):

    • Action: Sample the reaction mixture and analyze via reversed-phase C18 HPLC (e.g., Waters Symmetry C18, Eluent: 0.1% HClO4​ in H2​O /MeCN).

    • Validation Metric: >95% conversion of the starting enamine. If <95%, the system is re-pressurized.

  • Enantiomeric Excess (ee) Validation (Chiral HPLC):

    • Action: Analyze the crude product using a chiral stationary phase (e.g., AD-RH column) eluting with 25-40% acetonitrile/water[4].

    • Validation Metric: Optical purity must exceed 90% ee to proceed to isolation.

  • Enantiomeric Upgrading (Recrystallization):

    • Action: Perform a solvent switch to methyl t-butyl ether (MTBE) and extract with aqueous H3​PO4​ , followed by basification and re-extraction[4].

    • Validation Metric: Final chiral HPLC must confirm ee > 99.5%.

Workflow S1 1. Prochiral Substrate Degassing (N2/Ar) S2 2. Asymmetric Hydrogenation Rh(I) + Chiral Phosphine S1->S2 Inert Atmosphere S3 3. Achiral HPLC (Conversion Control) S2->S3 H2, 50°C S3->S2 If <95% Yield S4 4. Chiral HPLC (ee% Validation) S3->S4 If >95% Yield S5 5. Recrystallization (ee > 99.5%) S4->S5 If ee > 90%

Fig 2: Self-validating experimental workflow for the asymmetric synthesis of β3-amino acids.

Analytical Validation: Chiral HPLC Mechanisms

Accurate quantification of the (3R) and (3S) enantiomers requires robust chiral chromatography. For underivatized carbocyclic β -amino acids like 3-amino-3-cyclopentylpropanoic acid, macrocyclic glycopeptide-based chiral stationary phases (CSPs) , such as Chirobiotic T (Teicoplanin), are the gold standard[6].

The Causality of Separation: Teicoplanin contains 20 chiral centers and multiple inclusion cavities. The separation mechanism relies on a highly specific three-point interaction:

  • Ionic Interaction: The primary amine of the β3 -amino acid interacts with the carboxylic acid moiety of the glycopeptide.

  • Hydrogen Bonding: The carboxyl group of the analyte forms H-bonds with the peptide clefts of the selector.

  • Steric Inclusion: The bulky cyclopentyl ring fits differentially into the hydrophobic aglycone basket of the teicoplanin molecule depending on its (3R) or (3S) spatial orientation.

Because the (3R) and (3S) enantiomers present their cyclopentyl groups at different angles relative to the ionic binding axis, they experience different transient binding affinities to the CSP, resulting in baseline resolution (Rs > 1.5) during polar-ionic or reversed-phase HPLC runs[6].

References

  • Chemsrc. "1260595-06-9_(3R)-3-Amino-3-cyclopentylpropanoic acid". Chemsrc.com.
  • Molport. "(3S)-3-amino-3-cyclopentylpropanoic acid hydrochloride | 1956435-02-1". Molport.com.
  • Google Patents. "US10543255B2 - Peptides comprising non-natural amino acids and methods of making and using the same". Google.com.
  • ResearchGate. "Asymmetric Hydrogenation of α- and β-Enamido Phosphonates: Rhodium(I)/Monodentate Phosphoramidite Catalyst". Researchgate.net.
  • Google Patents. "US7468459B2 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation". Google.com.
  • ResearchGate. "Liquid chromatographic enantioseparation of carbocyclic β-amino acids possessing limonene skeleton on macrocyclic glycopeptide-based chiral stationary phases". Researchgate.net.

Sources

A Comparative Guide to the ¹H and ¹³C NMR Characterization of (3R)-3-Amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of (3R)-3-Amino-3-cyclopentylpropanoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data based on established principles of NMR spectroscopy and comparative analysis with structurally related compounds. Given the absence of published experimental spectra for this specific molecule, this guide serves as a robust predictive framework for its characterization.

Introduction

(3R)-3-Amino-3-cyclopentylpropanoic acid is a β-amino acid characterized by a cyclopentyl substituent at the chiral β-carbon. This structural motif is of interest in medicinal chemistry, where cyclic residues can impart conformational rigidity and altered pharmacokinetic properties to parent molecules. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will detail the predicted ¹H and ¹³C NMR spectra of this compound and compare them with the known spectra of its fundamental building blocks: cyclopentane and 3-aminopropanoic acid (β-alanine).

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a sample of (3R)-3-Amino-3-cyclopentylpropanoic acid.

1. Sample Preparation:

  • Solvent Selection: Due to the presence of an amino and a carboxylic acid group, the molecule is expected to be polar and exist as a zwitterion. Deuterium oxide (D₂O) is an excellent solvent choice as it readily dissolves the compound and allows for the exchange of labile protons (NH₂ and OH), which can simplify the spectrum. Alternatively, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, TMS is not soluble in D₂O. For D₂O, a water-soluble standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is used.

2. NMR Instrument Setup:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift axis to the internal standard (0 ppm) or the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add Internal Standard B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim E->F G Acquire 1H & 13C Spectra F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Calibrate & Integrate I->J K Structure Elucidation J->K

Fig. 1: Generalized experimental workflow for NMR spectroscopy.

Predicted NMR Spectral Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra of (3R)-3-Amino-3-cyclopentylpropanoic acid. The atom numbering scheme used for assignments is shown below.

Fig. 2: Atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the known spectral data of β-alanine and cyclopentane, with adjustments for the electronic effects of the substituents.

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H2 ~2.5 - 2.7Multiplet (dd)2HThese protons are adjacent to the chiral center (C3) and the carbonyl group (C1). They are expected to be diastereotopic and appear as a complex multiplet. The chemical shift is downfield from a simple alkane due to the deshielding effect of the C1 carbonyl. In β-alanine, these protons appear around 2.56 ppm.[1][2]
H3 ~3.2 - 3.4Multiplet1HThis proton is on the chiral carbon, bonded to the nitrogen of the amino group and the cyclopentyl ring. The electronegative nitrogen atom will cause a significant downfield shift.[3] This is comparable to the methine proton in similar structures.
H4' ~1.8 - 2.0Multiplet1HThis is the single proton on the carbon of the cyclopentyl ring directly attached to the amino acid backbone. It is expected to be the most deshielded of the cyclopentyl protons. In a related structure, 1-cyclopentyl-N-methyl-methanamine, this proton appears around 1.8-1.9 ppm.[4]
H5'/H8' ~1.5 - 1.7Multiplet4HThese are the four protons on the carbons adjacent to the point of attachment to the backbone. Their chemical environment is similar to that of protons in unsubstituted cyclopentane, which resonate around 1.5 ppm.[5][6]
H6'/H7' ~1.3 - 1.5Multiplet4HThese four protons are on the carbons furthest from the amino acid backbone and are expected to be the most shielded of the cyclopentyl protons, with a chemical shift very close to that of unsubstituted cyclopentane.[5][6]
NH₂ VariableBroad singlet2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. In D₂O, this signal will disappear due to proton-deuterium exchange.
OH VariableBroad singlet1HThe carboxylic acid proton is also labile. Its signal is typically very broad and can appear over a wide range (often >10 ppm). In D₂O, this signal will also disappear.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is derived from the known spectra of β-alanine and cyclopentane.

Carbon(s)Predicted δ (ppm)Rationale
C1 ~175 - 180The carboxylic acid carbon is highly deshielded and typically appears in this region. The corresponding carbon in β-alanine is found at ~181 ppm.[2]
C2 ~38 - 42This carbon is adjacent to the carbonyl group. In β-alanine, this carbon appears at approximately 36.3 ppm.[2] The cyclopentyl group at C3 may have a slight deshielding effect.
C3 ~55 - 60This carbon is attached to the electronegative nitrogen atom, which causes a significant downfield shift. Carbons attached to an amino group typically appear in the 37-45 ppm range, but the additional substitution by the cyclopentyl group will likely shift this further downfield.[7]
C4' ~40 - 45This is the carbon of the cyclopentyl ring attached to the amino acid backbone. Its chemical shift will be influenced by the substitution. In a similar environment in 1-cyclopentyl-N-methyl-methanamine, this carbon appears around 40 ppm.[4]
C5'/C8' ~30 - 34These are the carbons adjacent to the point of attachment. They are expected to be slightly deshielded compared to unsubstituted cyclopentane.
C6'/C7' ~25These carbons are furthest from the substituent and are expected to have a chemical shift very similar to that of unsubstituted cyclopentane, which is approximately 25.8 ppm.[8][9]

Comparative Analysis

To understand the spectral characteristics of (3R)-3-Amino-3-cyclopentylpropanoic acid, it is instructive to compare its predicted NMR data with that of its constituent structural components.

Comparison with 3-Aminopropanoic Acid (β-Alanine)
Compound¹H NMR (Backbone)¹³C NMR (Backbone)
β-Alanine H2: ~2.56 ppm (t) H3: ~3.18 ppm (t)[1][2]C1: ~181.0 ppm C2: ~36.3 ppm C3: ~39.5 ppm[2]
(3R)-3-Amino-3-cyclopentylpropanoic acid (Predicted) H2: ~2.5-2.7 ppm (m) H3: ~3.2-3.4 ppm (m)C1: ~175-180 ppm C2: ~38-42 ppm C3: ~55-60 ppm

The introduction of the cyclopentyl group at the C3 position is expected to have the following effects:

  • ¹H NMR: The protons on C3 (H3) and C2 (H2) will no longer be simple triplets, as seen in β-alanine. The chirality at C3 and the complex coupling with the cyclopentyl protons will result in more complex multiplets. The chemical shift of H3 is predicted to be slightly downfield due to the substitution.

  • ¹³C NMR: The most significant change is the downfield shift of C3 from ~39.5 ppm in β-alanine to a predicted ~55-60 ppm. This is due to the substitution effect of the cyclopentyl group, which is a more electron-donating alkyl group compared to a proton.

Comparison with Cyclopentane
Compound¹H NMR (Cyclopentyl)¹³C NMR (Cyclopentyl)
Cyclopentane All H: ~1.51 ppm (s)[5][6]All C: ~25.8 ppm[8][9]
(3R)-3-Amino-3-cyclopentylpropanoic acid (Predicted) H4': ~1.8-2.0 ppm (m) H5'/H8': ~1.5-1.7 ppm (m) H6'/H7': ~1.3-1.5 ppm (m)C4': ~40-45 ppm C5'/C8': ~30-34 ppm C6'/C7': ~25 ppm

In unsubstituted cyclopentane, all protons and carbons are equivalent, resulting in a single peak in both the ¹H and ¹³C NMR spectra.[6][8] The attachment of the amino acid moiety breaks this symmetry:

  • ¹H NMR: The protons on the cyclopentyl ring become non-equivalent, leading to multiple signals that are expected to be complex multiplets due to spin-spin coupling. The proton at the point of attachment (H4') is the most deshielded.

  • ¹³C NMR: The five carbons of the cyclopentyl ring are no longer equivalent and are predicted to give three distinct signals. The carbon directly attached to the backbone (C4') is significantly deshielded.

Conclusion

The ¹H and ¹³C NMR spectra of (3R)-3-Amino-3-cyclopentylpropanoic acid are predicted to be distinct and informative. The propanoic acid backbone will show characteristic signals for the methylene and methine protons, with chemical shifts influenced by the adjacent amino and carboxyl groups. The cyclopentyl moiety, while introducing complexity, will also provide a unique fingerprint in the aliphatic region of the spectra. This predictive guide, grounded in the analysis of related compounds, provides a solid foundation for the experimental characterization and structural verification of this and similar β-amino acids.

References

  • Doc Brown's Chemistry. (2026, March 22). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

  • PubChem. (n.d.). Beta-Alanine. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentane. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 22). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Structural Elucidation and CID Fragmentation Dynamics of (3R)-3-Amino-3-cyclopentylpropanoic Acid: A Comparative MS/MS Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the development of peptidomimetics and foldamers accelerates, the incorporation of non-proteinogenic building blocks like (3R)-3-Amino-3-cyclopentylpropanoic acid has become a cornerstone strategy to enhance proteolytic stability and target affinity. However, the unique structural topology of this β-amino acid—specifically its restricted conformational flexibility and cyclic sidechain—introduces distinct gas-phase dissociation behaviors during tandem mass spectrometry (MS/MS).

This guide provides an in-depth, comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of (3R)-3-Amino-3-cyclopentylpropanoic acid. By contrasting its behavior with isomeric and linear alternatives, we establish a self-validating analytical framework for unambiguous structural characterization.

Mechanistic Causality: The β-Amino Acid Fragmentation Paradigm

To accurately identify (3R)-3-Amino-3-cyclopentylpropanoic acid in complex mixtures, one must understand the thermodynamic drivers governing its gas-phase dissociation. The fragmentation of protonated amino acids is highly dependent on the relative positions of the amino and carboxyl groups[1].

  • The 60 Da vs. 46 Da Diagnostic Rule: Protonated α-amino acids typically undergo a characteristic loss of 46 Da (H₂O + CO) to yield iminium ions[1]. In stark contrast, β-amino acids initiate fragmentation via the loss of H₂O (-18 Da), producing a highly stable, protonated β-lactam intermediate[1]. This transient intermediate subsequently expels ketene (CH₂CO, 42 Da), culminating in a net mass loss of 60 Da[1]. For (3R)-3-Amino-3-cyclopentylpropanoic acid ([M+H]⁺ m/z 158.1), this pathway yields a dominant diagnostic ion at m/z 98.1.

  • Side-Chain Influence & Ring Cleavage: The bulky cyclopentyl ring alters the proton affinity of the molecule. Under elevated collision energies, cleavage of the Cβ-Cγ bond or direct ring fragmentation yields a highly stable cyclopentyl cation (m/z 69.1).

  • Backbone Cleavage in Peptidomimetics: When incorporated into larger peptide sequences, the Cα-Cβ bonds of β-amino acids resist standard cleavage. Advanced techniques like Electron Transfer Dissociation (ETD) or specific CID ramping are required to generate unique fragments that locate the β-amino acid within the sequence[2]. Furthermore, high-resolution ion mobility (HRIM-MS) can be leveraged to separate stereoisomers (e.g., 3R vs. 3S) prior to fragmentation[3].

Comparative Performance: Fragmentation Data Summary

To contextualize the MS/MS performance, we compare (3R)-3-Amino-3-cyclopentylpropanoic acid with two key structural alternatives: Cyclopentylalanine (an exact α-amino acid isomer) and 3-Aminohexanoic acid (a linear β-amino acid counterpart).

Table 1: Comparative CID MS/MS Fragmentation Profiles

CompoundStructural ClassPrecursor [M+H]⁺Primary Neutral LossKey Diagnostic Product Ions (m/z)Mechanistic Signature
(3R)-3-Amino-3-cyclopentylpropanoic acid β-amino acid (cyclic sidechain)158.1-60 Da (H₂O + CH₂CO)140.1, 141.1, 98.1, 69.1β-lactam intermediate formation; stable cyclopentyl cation.
Cyclopentylalanine α-amino acid (isomer)158.1-46 Da (H₂O + CO)112.1, 95.1, 69.1Direct iminium ion formation; lacks β-lactam pathway.
3-Aminohexanoic acid β-amino acid (linear sidechain)132.1-60 Da (H₂O + CH₂CO)114.1, 72.1, 55.1β-lactam formation; aliphatic sidechain yields m/z 55 (butyl cation).
Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure analytical trustworthiness, the following methodology is designed as a self-validating system . The protocol utilizes specific collision energy (CE) ramping to capture both intermediate and terminal fragments, ensuring that the presence of one ion validates the structural origin of the other.

Step 1: Sample Preparation & Ionization Optimization

  • Action: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Causality: Formic acid acts as a crucial proton donor, maximizing the yield of the intact precursor ion ([M+H]⁺ m/z 158.1) in positive Electrospray Ionization (ESI) mode while suppressing unwanted sodium adducts.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.3 mL/min.

  • Causality: Resolves the target compound from potential α-amino acid isomers (like Cyclopentylalanine) prior to MS introduction, preventing chimeric MS/MS spectra.

Step 3: Energy-Resolved MS/MS Acquisition

  • Action: Isolate the precursor mass (m/z 158.1 ± 0.5 Da) using a Q-TOF or Orbitrap mass spectrometer. Acquire MS/MS spectra across a Collision Energy (CE) ramp of 10 eV, 20 eV, and 40 eV.

  • Causality: Low CE (10–20 eV) provides the soft activation required to trap the transient β-lactam intermediate (m/z 140.1). High CE (40 eV) provides the thermodynamic energy necessary to force the expulsion of ketene (m/z 98.1) and cleave the cyclopentyl ring (m/z 69.1).

Step 4: Data Validation (The Self-Validating Loop)

  • Action: Extract ion chromatograms (EIC) for m/z 140.1, 98.1, and 69.1.

  • Validation Logic: The co-elution of m/z 140.1 and 98.1 confirms the β-amino acid backbone[1]. The independent presence of m/z 69.1 verifies the intact cyclopentyl sidechain. If an m/z 112.1 ion is detected, the sample is flagged for contamination with the α-amino acid isomer.

Logical Workflow & Fragmentation Pathway Visualization

The following diagram maps the energy-dependent fragmentation cascade, illustrating how specific neutral losses correlate with the structural topology of the molecule.

CID_Fragmentation M (3R)-3-Amino-3-cyclopentylpropanoic acid Precursor[M+H]+ m/z 158 H2O_loss β-Lactam Intermediate [M+H - H2O]+ m/z 140 M->H2O_loss Low CE: -H2O (-18 Da) NH3_loss Ammonia Loss [M+H - NH3]+ m/z 141 M->NH3_loss Low CE: -NH3 (-17 Da) Cyclopentyl Cyclopentyl Cation m/z 69 M->Cyclopentyl High CE: Ring Cleavage Iminium Iminium Ion [M+H - H2O - CH2CO]+ m/z 98 H2O_loss->Iminium High CE: -CH2CO (-42 Da)

CID MS/MS fragmentation pathway of (3R)-3-Amino-3-cyclopentylpropanoic acid.

References
  • Source: PubMed / National Institutes of Health (NIH)
  • Title: Leveraging High-Resolution Ion Mobility-Mass Spectrometry for Cyclic Peptide Soft Spot Identification Source: ACS Publications URL
  • Source: PubMed Central (PMC) / National Institutes of Health (NIH)

Sources

Validation of (3R)-3-Amino-3-cyclopentylpropanoic Acid Enantiomeric Excess: A Comparative Guide to Chiral Chromatography Workflows

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the distinct analytical challenges posed by non-canonical β -amino acids. (3R)-3-Amino-3-cyclopentylpropanoic acid is a highly valuable chiral building block in the synthesis of peptidomimetics and conformationally restricted therapeutics. However, validating its enantiomeric excess (ee) requires overcoming the inherent difficulties of β -stereocenters.

Unlike α -amino acids, where the stereocenter is tightly flanked by the amine and carboxylate groups, the β -position introduces conformational flexibility that increases the spatial distance between these functional groups and the chiral center [1]. This structural nuance weakens the multipoint bidentate interactions necessary for chiral recognition on standard stationary phases. Consequently, selecting the optimal chromatographic workflow—whether through direct analysis of the zwitterion or indirect analysis via derivatization—is critical for ensuring robust, reproducible, and self-validating analytical methods.

This guide objectively compares the leading chiral chromatography platforms for resolving the enantiomers of 3-amino-3-cyclopentylpropanoic acid, providing the mechanistic causality behind each approach and self-validating experimental protocols.

Mechanistic Grounding: Direct vs. Indirect Chiral Analysis

The decision to analyze the free amino acid versus a derivatized form dictates the choice of the Chiral Stationary Phase (CSP).

Approach A: Direct Analysis via Macrocyclic Glycopeptides

Underivatized amino acids exist as highly polar zwitterions, making them poorly soluble in standard non-polar normal-phase solvents and challenging to retain on traditional reversed-phase columns without ion-pairing agents [5]. Macrocyclic glycopeptide CSPs (e.g., Teicoplanin-based CHIROBIOTIC™ T) solve this by offering a chiral cleft equipped with multiple hydrogen-bonding sites, π−π interaction capabilities, and ionic groups [2]. Causality: The terminal amine of the β -amino acid interacts electrostatically with the carboxylate of the teicoplanin selector, while the cyclopentyl ring undergoes steric inclusion into the hydrophobic aglycone basket. Because teicoplanin operates effectively in polar organic modes (e.g., Methanol/Water with volatile buffers), it is highly compatible with LC-MS, eliminating the need for pre-column derivatization [5].

Approach B: Indirect Analysis via Fmoc-Derivatization on Polysaccharide CSPs

When direct analysis yields insufficient resolution (Rs < 1.5) due to the β -position's flexibility, pre-column derivatization with 9-fluorenylmethoxycarbonyl (Fmoc) is the gold standard [3]. Causality: The Fmoc group masks the polar amine and introduces a massive, highly delocalized π -system. This completely alters the retention mechanism. On polysaccharide-based CSPs (e.g., Cellulose tris(3-chloro-4-methylphenylcarbamate)), the Fmoc group acts as a powerful anchor, engaging in deep π−π stacking and dipole-dipole interactions with the carbamate linkages of the CSP[4]. This rigidifies the analyte-CSP complex, forcing the cyclopentyl group into a stereoselective steric clash with the helical grooves of the polymer, drastically amplifying the resolution between the (3R) and (3S) enantiomers.

Workflow Start Sample: rac-3-Amino-3-cyclopentylpropanoic acid Decision Select Analytical Workflow Start->Decision Direct Direct Analysis (Underivatized) Decision->Direct High Throughput / LC-MS Indirect Indirect Analysis (Fmoc-Protected) Decision->Indirect Max Resolution / UV Detection CSP_Teic Macrocyclic Glycopeptide CSP (e.g., Teicoplanin) Mechanism: Ionic + Inclusion Direct->CSP_Teic CSP_Poly Polysaccharide CSP (e.g., Cellulose/Amylose) Mechanism: Pi-Pi + H-Bonding Indirect->CSP_Poly

Figure 1: Decision matrix for selecting chiral chromatography workflows for beta-amino acids.

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance of the two primary methodologies for cyclopentyl-substituted β -amino acids.

ParameterMacrocyclic Glycopeptide (Direct)Polysaccharide CSP (Fmoc-Derivatized)
Representative Column Astec CHIROBIOTIC™ T (Teicoplanin)Lux® Cellulose-2 / Chiralpak® IC
Analyte Form Free ZwitterionFmoc-(3R)-3-Amino-3-cyclopentylpropanoic acid
Typical Mobile Phase MeOH : H₂O (80:20) + 0.1% Ammonium AcetateAcetonitrile : H₂O (60:40) + 0.1% TFA
Detection Method LC-MS/MS or ELSDUV (220 nm / 254 nm)
Typical Resolution ( Rs​ ) 1.5 – 2.23.0 – 5.5
Analysis Time < 15 minutes15 – 25 minutes
Primary Advantage No derivatization required; MS compatible [5].Massive resolution; standard UV detection [3].
Primary Limitation Lower peak capacity; sensitive to sample matrix salts.Requires 30-min pre-column derivatization step.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must contain internal feedback loops to validate its own accuracy. Below are the field-proven methodologies for both approaches.

Protocol 1: Direct Analysis via Macrocyclic Glycopeptide CSP

This method leverages the ionic interactions of teicoplanin to separate the free enantiomers.

1. System Preparation & Mobile Phase:

  • Column: Astec CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm).

  • Mobile Phase: 80% Methanol / 20% Milli-Q Water containing 0.1% Ammonium Acetate (pH ~ 6.0). Causality: The slightly acidic to neutral pH ensures the amino acid remains in its zwitterionic state, which is strictly required for the bidentate ionic interaction with the teicoplanin selector [4].

  • Flow Rate: 1.0 mL/min. Temperature: 25°C.

2. Sample Preparation:

  • Dissolve the (3R)-3-amino-3-cyclopentylpropanoic acid sample in the mobile phase to a concentration of 1.0 mg/mL.

3. Self-Validating Injection Sequence:

  • Injection 1 (Blank): Inject mobile phase. Validation: Ensures no ghost peaks elute at the expected retention times.

  • Injection 2 (System Suitability - Racemate): Inject a 50:50 racemic mixture of (3R) and (3S) isomers. Validation: The system is only deemed suitable if the Resolution ( Rs​ ) between the two peaks is ≥1.5 , and the peak area ratio is 1.0 ± 0.02.

  • Injection 3 (Spike Control): Inject the (3R) sample spiked with 1% of the (3S) enantiomer. Validation: Confirms the Limit of Quantitation (LOQ) and ensures the minor enantiomer is not buried in the tail of the major peak.

  • Injection 4 (Sample): Inject the analytical sample to calculate the ee%.

Mechanism Analyte β-Amino Acid NH3+ COO- Cyclopentyl CSP Teicoplanin CSP Carboxylate Amine Hydrophobic Cleft Analyte->CSP Electrostatic (NH3+ to COO-) Analyte->CSP H-Bonding (COO- to Amine) Analyte->CSP Steric Inclusion (Cyclopentyl)

Figure 2: Multipoint chiral recognition mechanism on a macrocyclic glycopeptide stationary phase.

Protocol 2: Indirect Analysis via Fmoc-Derivatization

When ultra-high resolution is required for trace enantiomeric impurity detection (e.g., validating >99.9% ee), Fmoc derivatization followed by polysaccharide CSP analysis is superior.

1. Pre-Column Derivatization:

  • Dissolve 5 mg of the amino acid in 1 mL of 0.1 M Sodium Borate buffer (pH 9.0).

  • Add 1 mL of a 10 mM solution of Fmoc-Cl in Acetonitrile.

  • Vortex and incubate at room temperature for 30 minutes. Causality: The alkaline pH deprotonates the amine, making it nucleophilic enough to attack the Fmoc-Cl. The bulky Fmoc group prevents racemization during the reaction.

  • Quench with 10 µL of trifluoroacetic acid (TFA) to drop the pH and stabilize the derivative.

2. Chromatographic Method:

  • Column: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) [3].

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) containing 0.1% TFA. Causality: TFA suppresses the ionization of the free carboxylic acid on the analyte, preventing secondary ionic interactions with the silica support that cause severe peak tailing in reversed-phase chiral chromatography.

  • Detection: UV at 254 nm (leveraging the strong chromophore of the Fmoc group).

3. Validation Criteria:

  • The derivatization efficiency must be checked by ensuring the absence of the unreacted Fmoc-Cl peak (which elutes much later) interfering with the analyte peaks.

  • System suitability requires an Rs​≥3.0 for the racemate control, ensuring baseline separation even if the sample is overloaded to detect 0.1% of the (3S) enantiomer.

Conclusion

For the validation of (3R)-3-amino-3-cyclopentylpropanoic acid enantiomeric excess, the choice of methodology hinges on the analytical goal. For rapid, high-throughput screening during early synthesis, direct analysis on a macrocyclic glycopeptide column is highly efficient and LC-MS compatible. However, for rigorous final API release testing where quantifying trace levels of the (3S) enantiomer is paramount, Fmoc-derivatization coupled with a polysaccharide CSP provides the massive resolution and UV sensitivity required to guarantee product integrity.

References

  • National Institutes of Health (NIH)
  • Chiral Amino Acid and Peptide Separations – the Next Generation Chromatography Today URL
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148)
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC Sigma-Aldrich URL
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers Sigma-Aldrich URL

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (3R)-3-Amino-3-cyclopentylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like (3R)-3-Amino-3-cyclopentylpropanoic acid requires a disposal protocol grounded in rigorous safety standards and regulatory compliance. This guide provides essential, step-by-step guidance for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedure. Our goal is to empower you with the knowledge to manage this chemical waste stream safely and effectively, ensuring that your work remains not only innovative but also compliant and environmentally conscious.

While specific hazard data for (3R)-3-Amino-3-cyclopentylpropanoic acid is not extensively documented, best practices dictate treating it with the care afforded to all laboratory chemicals. The procedures outlined here are based on established principles of chemical waste management and supplemented by data from structurally similar compounds.

Immediate Safety and Disposal Overview

Before handling, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and the manufacturer-provided Safety Data Sheet (SDS). All chemical waste must be disposed of in accordance with federal, state, and local regulations.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[2]

Key Handling and Disposal Parameters

ParameterGuidelineRationale & Citations
Waste Classification Hazardous Waste . Classify based on institutional and EPA guidelines (40 CFR 261.3).[1]Although not explicitly listed, as a synthetic organic compound, it should be managed as hazardous waste to ensure it does not enter standard waste streams.[3]
Primary Disposal Route Dispose of contents and container via an approved waste disposal plant.[4][5]This ensures the chemical is handled by licensed professionals and treated or incinerated at a facility equipped for chemical waste, preventing environmental contamination.[6][7]
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.Standard practice for handling any laboratory chemical to prevent skin and eye contact.[8][9]
Spill Management Control, contain, absorb with inert material, collect in a labeled waste container, and decontaminate the area.[9]Prevents the spread of the chemical, minimizes exposure, and ensures all contaminated materials are captured for proper disposal.
Drain Disposal Strictly Prohibited .Due to the potential for aquatic toxicity with similar compounds and to prevent contamination of water systems, drain disposal is not a viable or compliant option.[2][9]

Step-by-Step Disposal Protocol

The proper disposal of (3R)-3-Amino-3-cyclopentylpropanoic acid is a systematic process. The following workflow ensures that waste is handled safely from the moment of generation to its final collection by EHS professionals.

G cluster_0 Waste Generation & Segregation cluster_1 Segregate by Waste Type cluster_2 Containerization & Labeling cluster_3 Storage & Pickup gen Waste Generation ((3R)-3-Amino-3-cyclopentylpropanoic acid) solid Solid Waste (Unused reagent, contaminated wipes, gloves) gen->solid Solid Material liquid Liquid Waste (Solutions, rinsates) gen->liquid Aqueous/Solvent Solutions sharps Contaminated Sharps (Needles, glass pipettes) gen->sharps Used with Sharps solid_cont Seal in a labeled, compatible solid waste container. solid->solid_cont liquid_cont Collect in a labeled, compatible liquid waste carboy. liquid->liquid_cont sharps_cont Place in a rigid, puncture-resistant sharps container. sharps->sharps_cont storage Store in designated Satellite Accumulation Area (SAA). Ensure containers are closed. solid_cont->storage liquid_cont->storage sharps_cont->storage pickup Contact Institutional EHS or licensed hazardous waste contractor for pickup. storage->pickup

Disposal decision workflow for (3R)-3-Amino-3-cyclopentylpropanoic acid.
Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[6][10] Incompatible waste streams should never be mixed.[10]

  • Solid Waste : Collect any unused or expired solid (3R)-3-Amino-3-cyclopentylpropanoic acid, along with contaminated disposables like weigh boats, gloves, and wipes. This waste should be placed in a designated, compatible solid hazardous waste container.[9][11]

  • Aqueous/Liquid Waste : Collect all solutions containing the compound in a clearly labeled, leak-proof liquid waste container (carboy). Do not mix this waste with incompatible materials like strong acids, bases, or oxidizers.[6][12]

  • Contaminated Labware :

    • Disposable : Items like pipette tips and plastic tubes should be collected as solid hazardous waste.[9]

    • Non-disposable : Glassware must be decontaminated. Rinse it with a suitable solvent (e.g., ethanol, isopropanol). This rinsate is considered hazardous liquid waste and must be collected accordingly. After this initial decontamination, the glassware can be washed via standard laboratory procedures.[9]

Containerization and Labeling: Ensuring Clarity and Safety

All waste containers must be appropriately packaged and labeled to meet regulatory requirements and inform EHS staff of the contents.[2][3]

  • Container Selection : Use containers that are compatible with the chemical waste. For solids, a wide-mouth jar or a double-bagged container within a rigid box is appropriate.[11] For liquids, use a designated carboy, ensuring it is sealed to prevent leaks or the release of vapors.[12]

  • Labeling : The EPA requires that each waste container be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the hazards.[13] Your institution will provide specific hazardous waste labels that must be filled out completely, including the full chemical name—avoiding abbreviations or formulas—and the accumulation start date.

Storage and Final Disposal: The Hand-Off

Generated waste must be stored safely within the laboratory before its final removal by trained professionals.

  • Satellite Accumulation Area (SAA) : Store sealed waste containers in a designated SAA, which must be at or near the point of generation and under the control of the laboratory staff.[2][13] This area should be clearly marked and away from general lab traffic.

  • Request for Pickup : Once a container is full or you have reached your institution's time limit for accumulation, submit a request for pickup through your EHS department.[11] They will coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all regulations.[2]

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect the environment. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical safety and waste disposal.

References

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Laboratory Hazardous Waste Management. National Cheng Kung University. Available at: [Link]

  • PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE. University of Wisconsin-Madison Office of Research Safety. Available at: [Link]

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. CP Lab Safety. Available at: [Link]

  • Why Segregation Is an Important Part of Lab Packing. Triangle Environmental. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at: [Link]

  • Understanding Laboratory Waste: Types, Risks, and Management Strategies. Eco Con Serv. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3R)-3-Amino-3-cyclopentylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (3R)-3-Amino-3-cyclopentylpropanoic acid (CAS No. 682804-23-5). As a Senior Application Scientist, my objective is to extend beyond mere product specifications to deliver a framework of safety and best practices. Adherence to these protocols is not just a matter of compliance but a foundational element of rigorous and reproducible science. The causality behind each recommendation is explained to ensure a deep understanding of the safety principles involved.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Understanding the intrinsic hazards of a compound is the first step in developing a robust safety plan. (3R)-3-Amino-3-cyclopentylpropanoic acid is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.

Table 1: GHS Hazard Profile for (3R)-3-Amino-3-cyclopentylpropanoic acid

Hazard ClassGHS CodeDescriptionPotential Laboratory Impact
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2]Ingestion can lead to acute health effects. This underscores the importance of preventing hand-to-mouth contamination.
Skin Corrosion/IrritationH315Causes skin irritation.[1][3][4]Direct contact can cause localized redness, inflammation, or dermatitis.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][3][4]Accidental splashes or contact with dust can cause significant and potentially lasting eye damage.
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][3]Inhalation of dust particles can irritate the nose, throat, and lungs.[5]

The risk assessment process is a continuous cycle of identification, evaluation, control, and review. This ensures that safety measures evolve with our understanding of the materials and processes.

RiskAssessment Risk Assessment & PPE Selection Workflow A Step 1: Identify Hazards (H302, H315, H319, H335) B Step 2: Assess Risks (Weighing, Transferring, Spills) A->B Evaluate exposure potential C Step 3: Implement Controls (Engineering & Administrative) B->C Prioritize higher-level controls D Step 4: Select PPE (Based on Residual Risk) C->D Address remaining hazards E Step 5: Conduct Work (Follow Protocols) D->E Ensure proper use F Step 6: Review & Refine (Post-Procedure Debrief) E->F Assess effectiveness F->A Continuous improvement

Caption: A cyclical workflow for risk assessment and safety protocol refinement.

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is a direct response to the hazards identified. For (3R)-3-Amino-3-cyclopentylpropanoic acid, the focus is on preventing skin, eye, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose & Rationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6][7]Why: Protects eyes from dust particles and accidental splashes. The "serious eye irritation" (H319) classification makes this mandatory.[1][3][4]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber) tested to EN 374 standards.[6][8][9]Why: Prevents direct skin contact and potential irritation (H315).[1][3][6] Always dispose of contaminated gloves after use to prevent cross-contamination.[6][10]
Skin & Body Protection Standard laboratory coat.[6][11] Wear suitable protective clothing to prevent skin exposure.[6][7][10]Why: Protects skin from accidental spills and contamination. A lab coat is the minimum requirement for any chemical handling.[12]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P95).[6][7][11]Why: Required when dusts are generated (e.g., weighing, transferring solids) to prevent respiratory tract irritation (H335).[1][3][6] This should be used within a chemical fume hood as a secondary precaution.

Operational Plan: Step-by-Step Safety Protocols

A protocol is only as effective as its implementation. These procedural workflows are designed to be self-validating systems, ensuring safety at every stage of handling.

Engineering Controls and Pre-Handling Checks
  • Ventilation: Always handle (3R)-3-Amino-3-cyclopentylpropanoic acid in a well-ventilated area. For any procedure that may generate dust, such as weighing or transferring, a certified chemical fume hood is mandatory.[6][10][11]

  • Safety Stations: Confirm that eyewash stations and safety showers are accessible and functional before beginning work.[6]

  • Workspace Preparation: Clear the designated workspace of any unnecessary items to prevent contamination and clutter.

Donning Personal Protective Equipment

The order of donning PPE is critical to ensure complete protection and prevent contamination of the equipment itself.

DonningPPE cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash and Dry Hands LabCoat 1. Lab Coat Respirator 2. Respirator (If required) LabCoat->Respirator Goggles 3. Safety Goggles Respirator->Goggles Gloves 4. Gloves (Pull cuffs over lab coat sleeves) Goggles->Gloves

Caption: The mandatory sequence for donning PPE before handling chemicals.

Doffing Personal Protective Equipment

The removal of PPE is the point of highest risk for cross-contamination. This sequence is designed to contain the contaminant.

DoffingPPE cluster_doffing Doffing Sequence (Exit Procedure) cluster_final Final Step Gloves 1. Gloves (Peel off away from body) Goggles 2. Safety Goggles (Handle by straps) Gloves->Goggles LabCoat 3. Lab Coat (Roll inside-out) Goggles->LabCoat Respirator 4. Respirator (If used) LabCoat->Respirator WashHands Wash Hands Thoroughly

Caption: The proper sequence for removing PPE to prevent contamination.

Spill and Disposal Management

Accidental Release Measures
  • Evacuate: Ensure the immediate area is clear and well-ventilated.[13]

  • Contain: Wearing appropriate PPE, sweep up the spilled solid material.[6] Avoid any actions that could generate dust.[6][8]

  • Collect: Place the material into a suitable, tightly closed, and clearly labeled container for disposal.[6][8][14]

  • Clean: Thoroughly clean the spill area.

Disposal Plan
  • Waste Classification: (3R)-3-Amino-3-cyclopentylpropanoic acid and any materials contaminated with it (e.g., gloves, weighing papers) should be disposed of as special or hazardous waste.[6][11]

  • Containerization: Keep waste chemical in a suitable, clearly labeled, and sealed container.[6][8][11] Do not mix with other waste streams.

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations.[15]

References

  • Personal protective equipment for handling 3-Aminohexanoic acid. (n.d.). BenchChem.
  • Safety Data Sheet: Amino acid. (n.d.). Carl ROTH.
  • Amino Acid Standard - SAFETY DATA SHEET. (2024, December 27).
  • Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile. (n.d.). BenchChem.
  • (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2024, December 02).
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • 3-Amino-3-cyclopentylpropanoic acid. (n.d.). Fluorochem.
  • SAFETY DATA SHEET. (2025, November 07). Sigma-Aldrich.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Safety Data Sheet. (2012, October 31).
  • 3-Cyclopentylpropionic acid - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 1-Amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 3-AMINO-3-(2-PYRIDINYL)PROPIONIC ACID - Safety Data Sheet. (2022, August 11). ChemicalBook.
  • (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • Section I - Zakarian Lab Safety Protocol. (n.d.).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.